(2-Aminopropan-2-yl)phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopropan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198407 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5035-79-0 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-(2-Aminopropan-2-yl)phosphonic-Acid
Abstract
(2-Aminopropan-2-yl)phosphonic acid is a crucial, non-proteinogenic α-aminophosphonic acid, valued in medicinal chemistry as a conformationally constrained analog of γ-aminobutyric acid (GABA) and a vital building block for bioactive molecules.[1][2] Its synthesis, however, presents unique challenges, primarily in the construction of the sterically hindered quaternary α-carbon center. This guide provides an in-depth analysis of the principal synthetic routes to this target molecule, with a focus on the underlying mechanisms, practical experimental protocols, and comparative evaluation of methodologies. We will explore the Kabachnik-Fields and Pudovik reactions as the foundational approaches for constructing the diethyl phosphonate precursor, followed by a critical discussion of the final hydrolysis step to yield the desired phosphonic acid.[1][3] This document is intended for researchers and professionals in drug development, offering both theoretical grounding and actionable laboratory procedures.
Introduction: The Strategic Importance of (2-Aminopropan-2-yl)phosphonic Acid
α-Aminophosphonic acids are recognized as bioisosteres of their α-aminocarboxylic acid counterparts, where the tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1][4] This structural modification imparts resistance to enzymatic hydrolysis by peptidases while often retaining or enhancing biological activity, making them attractive targets for drug discovery.[2][4] (2-Aminopropan-2-yl)phosphonic acid, specifically, has garnered interest for its structural resemblance to neurotransmitters and its potential use in developing enzyme inhibitors, antibacterial agents, and herbicides.[2][5]
The primary synthetic hurdle is the efficient formation of the C-P bond at a quaternary carbon. The most widely adopted strategies involve the synthesis of an intermediate, diethyl (2-aminopropan-2-yl)phosphonate, which is subsequently hydrolyzed. The two most prominent and effective methods for creating this intermediate are the Kabachnik-Fields reaction and the Pudovik reaction.[1][3]
Core Synthetic Strategy: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a powerful one-pot, three-component condensation.[1][6] For the synthesis of our target precursor, this involves the reaction of acetone (the carbonyl compound), ammonia (the amine source), and diethyl phosphite.[1][7]
Principle and Mechanism
The reaction mechanism can proceed via two potential pathways, largely dependent on the specific reactants and conditions.[1][8]
-
Imine Pathway: Ammonia and acetone first condense to form an imine intermediate (propan-2-imine). Subsequently, diethyl phosphite adds across the C=N double bond to form the target α-aminophosphonate.
-
α-Hydroxyphosphonate Pathway: Diethyl phosphite adds to the carbonyl group of acetone to form an intermediate α-hydroxyphosphonate. This is followed by nucleophilic substitution of the hydroxyl group by ammonia.
Kinetic studies suggest that the imine pathway is generally more prevalent for reactions involving primary amines and ketones.[1]
Sources
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- 4. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Tale of Two Phosphonates: A Technical Guide to the Natural Origins of 2-Aminoethylphosphonic Acid and the Synthetic Reality of (2-Aminopropan-2-yl)phosphonic Acid
Abstract
Aminophosphonic acids, structural analogues of amino acids where a carboxylic acid is replaced by a phosphonic acid moiety, represent a fascinating class of compounds with diverse biological activities and industrial applications. This technical guide navigates the origins of these molecules, contrasting a ubiquitous natural product, 2-aminoethylphosphonic acid (AEP), with a synthetic counterpart, (2-aminopropan-2-yl)phosphonic acid. For researchers, scientists, and drug development professionals, understanding this distinction is paramount. While nature has evolved elegant biosynthetic pathways for simpler aminophosphonates, the quest for novel functionalities often necessitates synthetic intervention. This guide provides an in-depth exploration of the natural occurrence and biosynthesis of AEP, juxtaposed with the synthetic routes and applications of (2-aminopropan-2-yl)phosphonic acid, offering a comprehensive perspective on this important class of organophosphorus compounds.
Part 1: The Archetype of Natural Aminophosphonates: 2-Aminoethylphosphonic Acid (AEP)
The story of naturally occurring phosphonates begins with the discovery of 2-aminoethylphosphonic acid (AEP), also known as ciliatine. Its isolation from rumen protozoa in 1959 marked the first identification of a carbon-phosphorus (C-P) bond in a living system, a bond previously thought to be absent in biology.[1] This discovery opened the floodgates to finding AEP and other phosphonates in a vast array of organisms across different phyla.
Natural Occurrence and Biological Significance
AEP is remarkably widespread, having been identified in organisms ranging from bacteria and archaea to fungi, marine invertebrates such as sea anemones and mollusks, and even in some terrestrial molluscs.[2][3] In many of these organisms, AEP is a key component of phosphonolipids and phosphonoproteins, where it replaces the more common ethanolamine phosphate. The stability of the C-P bond compared to the O-P bond of phosphate esters provides resistance to chemical and enzymatic hydrolysis, which may offer a protective advantage to organisms in harsh environments.
The precise biological roles of AEP are still being elucidated but are thought to include:
-
Membrane Structural Integrity: Incorporation into phosphonolipids can alter membrane fluidity and resistance to phospholipases.
-
Metabolic Precursor: AEP serves as a precursor for the synthesis of other phosphonates.
-
Phosphorus Source: Some microorganisms can cleave the C-P bond of AEP, utilizing it as a source of phosphorus for growth, particularly in phosphorus-limited environments.[4]
Biosynthesis of 2-Aminoethylphosphonic Acid (AEP)
The biosynthesis of AEP is a testament to nature's chemical ingenuity, creating a stable C-P bond from central metabolites. The pathway commences with a key intermediate of glycolysis, phosphoenolpyruvate (PEP).[5] The biosynthesis is a three-step enzymatic process:
-
Phosphoenolpyruvate (PEP) Rearrangement: The pathway is initiated by the enzyme phosphoenolpyruvate mutase (PepM) , which catalyzes an intramolecular rearrangement of PEP to form phosphonopyruvate (PnPy). This is the crucial step where the C-O-P bond is converted to a C-P bond.[5][6]
-
Decarboxylation: Phosphonopyruvate decarboxylase (Ppd) then acts on PnPy to remove a carboxyl group, yielding phosphonoacetaldehyde (PnAA).[6]
-
Transamination: The final step involves the enzyme phosphonoacetaldehyde transaminase (Pnat) , which transfers an amino group from a donor (like glutamate) to PnAA, producing 2-aminoethylphosphonic acid (AEP).
Caption: Biosynthetic pathway of 2-Aminoethylphosphonic Acid (AEP) from Phosphoenolpyruvate (PEP).
Experimental Protocol: General Isolation of AEP from Marine Invertebrates
This protocol provides a generalized workflow for the isolation of AEP from a source known to contain it, such as sea anemones.
I. Materials and Reagents:
-
Lyophilized tissue from a marine invertebrate (e.g., Anthopleura elegantissima)
-
Chloroform/Methanol (2:1, v/v)
-
6 M Hydrochloric Acid (HCl)
-
Dowex 50W-X8 cation-exchange resin
-
0.1 M Pyridine, 0.1 M Formic Acid
-
Ninhydrin spray reagent
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
AEP analytical standard
II. Procedure:
-
Lipid Extraction: a. Homogenize 10g of lyophilized tissue with 100 mL of Chloroform/Methanol (2:1) for 5 minutes. b. Filter the homogenate and collect the filtrate. Repeat the extraction on the solid residue twice. c. Combine the filtrates and evaporate to dryness under reduced pressure to obtain the total lipid extract.
-
Acid Hydrolysis: a. Resuspend the lipid extract in 50 mL of 6 M HCl. b. Heat the mixture at 110°C for 24 hours in a sealed tube to cleave phosphonate esters and peptide bonds. c. After cooling, remove the fatty acid layer by extraction with diethyl ether. d. Evaporate the aqueous layer to dryness to remove excess HCl, resuspending in water and re-evaporating several times.
-
Ion-Exchange Chromatography: a. Dissolve the hydrolysate in a minimal volume of water and apply it to a Dowex 50W-X8 column (H+ form). b. Wash the column with deionized water to remove anionic and neutral compounds. c. Elute the amino acids and aminophosphonates with 2 M ammonium hydroxide. d. Evaporate the eluate to dryness.
-
Purification and Identification: a. The residue can be further purified by techniques such as preparative TLC or another round of ion-exchange chromatography using a gradient elution (e.g., with pyridine-formic acid buffers). b. Spot the fractions on a TLC plate alongside the AEP standard. Develop the plate in a suitable solvent system (e.g., butanol:acetic acid:water). c. Visualize the spots by spraying with ninhydrin reagent and heating. AEP will appear as a ninhydrin-positive spot. d. Confirm the identity of the purified compound using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry, comparing the spectra to the analytical standard.
Part 2: (2-Aminopropan-2-yl)phosphonic Acid: A Synthetic Analogue
In stark contrast to AEP, a thorough review of the scientific literature reveals no evidence of (2-Aminopropan-2-yl)phosphonic acid being isolated as a natural product. Its existence is a product of chemical synthesis, designed to explore the structure-activity relationships of α-aminophosphonates. The gem-dimethyl substitution on the α-carbon creates a sterically hindered analogue of aminophosphonic acids, a feature not commonly observed in naturally occurring phosphonates.
Chemical Synthesis: The Kabachnik-Fields Reaction
The most common and versatile method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction .[7][8][9] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (in this case, a ketone), and a dialkyl phosphite.
Caption: General workflow for the synthesis of (2-Aminopropan-2-yl)phosphonic acid via the Kabachnik-Fields reaction.
Experimental Protocol: Synthesis of (2-Aminopropan-2-yl)phosphonic Acid
This protocol is a representative example of the Kabachnik-Fields reaction for the target molecule.
I. Materials and Reagents:
-
Acetone
-
Ammonia (aqueous solution, e.g., 28%)
-
Diethyl phosphite
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ethanol
II. Procedure:
-
Condensation Reaction: a. In a round-bottom flask equipped with a reflux condenser, combine acetone (1 mole), aqueous ammonia (1.2 moles), and diethyl phosphite (1 mole). b. The reaction is often exothermic; initial cooling may be required. Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours. c. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up and Isolation of the Ester: a. After cooling, add toluene to the reaction mixture and wash with water to remove excess ammonia and other water-soluble byproducts. b. Separate the organic layer and dry it over anhydrous sodium sulfate. c. Remove the solvent under reduced pressure to obtain the crude diethyl (2-aminopropan-2-yl)phosphonate. d. The crude ester can be purified by vacuum distillation or column chromatography.
-
Hydrolysis to the Phosphonic Acid: a. Add the purified ester to an excess of concentrated HCl. b. Heat the mixture to reflux for 8-12 hours to hydrolyze the phosphonate esters. c. Cool the reaction mixture and evaporate to dryness under reduced pressure. d. Recrystallize the resulting solid from a solvent mixture such as ethanol/water to yield pure (2-aminopropan-2-yl)phosphonic acid hydrochloride. e. The free phosphonic acid can be obtained by passing a solution of the hydrochloride salt through an appropriate ion-exchange resin.
Applications of a Synthetic Phosphonate
The utility of (2-aminopropan-2-yl)phosphonic acid lies in its synthetic nature, allowing for its use in applications where its specific structure is advantageous:
-
Coordination Chemistry: The amino and phosphonate groups make it an excellent ligand for forming stable complexes with a variety of metal ions. These complexes are studied for their magnetic properties and potential catalytic activities.[10][11]
-
Bioisostere in Drug Design: As a constrained analogue of amino acids, it can be incorporated into peptides or other molecules to study biological interactions or to design enzyme inhibitors. The gem-dimethyl group can provide steric hindrance or enhance metabolic stability.
-
Materials Science: Aminophosphonates are used in the synthesis of functionalized polymers and metal-organic frameworks (MOFs).
Part 3: Comparative Analysis and Future Perspectives
The divergence between AEP and (2-aminopropan-2-yl)phosphonic acid highlights a fundamental principle in chemical biology and drug development: nature provides the inspiration, and synthesis provides the tools for innovation.
Data Presentation: A Comparative Overview
| Feature | 2-Aminoethylphosphonic Acid (AEP) | (2-Aminopropan-2-yl)phosphonic Acid |
| Origin | Natural Product | Synthetic Compound |
| Source | Bacteria, fungi, marine invertebrates, etc. | Chemical laboratory |
| Biosynthesis/Synthesis | Enzymatic pathway from PEP | Kabachnik-Fields or similar reactions |
| α-Carbon Substitution | Two hydrogen atoms | Two methyl groups |
| Primary Known Role | Structural component of membranes | Ligand, synthetic building block |
The "Unnatural" Advantage
The deliberate synthesis of compounds like (2-aminopropan-2-yl)phosphonic acid offers several advantages for researchers:
-
Structural Diversity: Synthesis allows access to structures not found in nature, enabling a systematic exploration of structure-activity relationships.
-
Enhanced Stability: Modifications like gem-dimethyl substitution can increase the metabolic stability of a molecule, a desirable property for drug candidates.
-
Tailored Properties: Synthetic analogues can be designed to have specific coordination properties, solubilities, or reactivities for particular applications in materials science or catalysis.
Future of Aminophosphonate Research
The field of aminophosphonates continues to evolve on two parallel fronts. On one hand, advances in genomics and metabolomics will undoubtedly lead to the discovery of new, naturally occurring phosphonates with novel structures and biological activities. Genome mining for key biosynthetic genes like pepM is a promising strategy for uncovering these hidden pathways.[1]
On the other hand, the development of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a major focus.[9] The creation of novel aminophosphonate libraries will provide a rich source of compounds for screening in drug discovery programs, targeting enzymes involved in cancer, infectious diseases, and metabolic disorders.
References
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Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78:65-94. [Link]
-
Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC - NIH. National Center for Biotechnology Information. [Link]
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α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - MDPI. MDPI. [Link]
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Kabachnik–Fields reaction - Wikipedia. Wikipedia. [Link]
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Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC - NIH. National Center for Biotechnology Information. [Link]
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MCR under Microwave Irradiation: Synthesis in Water of New 2-Amino-bis(2-phosphonoacetic) Acids - MDPI. MDPI. [Link]
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The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. National Center for Biotechnology Information. [Link]
- US7662991B2 - Process for the manufacture of aminoalkylenephosphonic acid compounds in the presence of a heterogeneous catalyst - Google Patents.
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2-Aminoethylphosphonate Utilization by the Cold-Adapted Geomyces pannorum P11 Strain - PMC - NIH. National Center for Biotechnology Information. [Link]
- The Natural Occurrence of the Amino Phosphonic Acids, [beta ... - James Sargent Kittredge. Google Books.
-
On the distribution and biosynthesis of 2-aminoethylphosphonate in two terrestrial molluscs. Semantic Scholar. [Link]
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Hexanuclear iron(III) α-aminophosphonate: synthesis, structure, and magnetic properties of a molecular wheel - RSC Publishing. Royal Society of Chemistry. [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC. National Center for Biotechnology Information. [Link]
-
Hexanuclear iron(iii) α-aminophosphonate: synthesis, structure, and magnetic properties of a molecular wheel - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]2018/nj/c7nj03953a)
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- 4. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for α-Aminophosphonate Synthesis via the Kabachnik-Fields Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These notes provide a comprehensive technical guide to the Kabachnik-Fields reaction, a cornerstone of organophosphorus chemistry for the synthesis of α-aminophosphonates. This document moves beyond a simple recitation of steps to offer insights into the reaction's mechanistic underpinnings, practical execution, and troubleshooting, ensuring a robust understanding for both novice and experienced researchers.
Strategic Importance of α-Aminophosphonates and the Kabachnik-Fields Reaction
α-Aminophosphonates are of immense interest in medicinal and agricultural chemistry. As structural analogues and bioisosteres of α-amino acids, they exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Their tetrahedral phosphonate moiety, replacing the planar carboxylic acid group of amino acids, allows them to act as potent enzyme inhibitors by mimicking the transition state of peptide hydrolysis.[3][4]
The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (like dialkyl phosphite), stands out as one of the most efficient and atom-economical methods for constructing the vital N-C-P framework of these molecules.[5][6] Its operational simplicity and the convergence of three starting materials in a single step make it a powerful tool in the synthesis of diverse libraries of bioactive compounds.[7][8]
Mechanistic Landscape: Understanding the "Why" Behind the Reaction
The elegance of the Kabachnik-Fields reaction lies in its convergent nature, but this also introduces mechanistic complexity. The reaction can proceed through two primary, competing pathways, and the dominant route is dictated by the specific reactants and conditions employed.[3][8]
-
Pathway A: The Imine-First Route: The reaction often commences with the condensation of the amine and the carbonyl compound to form an imine (or Schiff base) intermediate. This is then followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond.[6] This pathway is generally favored, especially when using catalysts that promote imine formation.[5] Spectroscopic studies, such as in situ FT-IR, have provided evidence for the transient formation of the imine intermediate.[9][10]
-
Pathway B: The α-Hydroxyphosphonate Route: Alternatively, the hydrophosphoryl compound can first add to the carbonyl group, generating an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[3]
The choice between these pathways is a delicate balance. For instance, the Hard and Soft Acids and Bases (HSAB) principle suggests that softer carbonyl compounds favor addition of the softer phosphite nucleophile (Pathway B), while harder carbonyls are more prone to condensation with the harder amine nucleophile (Pathway A).[8]
Caption: Competing mechanistic pathways in the Kabachnik-Fields reaction.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol details a general and robust procedure for the synthesis of diethyl (phenyl(phenylamino)methyl)phosphonate, a representative α-aminophosphonate. This method can be adapted for a wide range of substrates.
3.1. Materials and Reagents
-
Aniline (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Diethyl phosphite
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid catalyst[7]
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add aniline (10 mmol, 1.0 eq) and anhydrous toluene (20 mL).
-
Addition of Reactants: Sequentially add benzaldehyde (10 mmol, 1.0 eq) and diethyl phosphite (11 mmol, 1.1 eq) to the stirring solution at room temperature.
-
Catalyst Introduction: Add the Lewis acid catalyst, for example, indium(III) chloride (0.2 mmol, 2 mol%). The use of a catalyst is crucial for accelerating the reaction, particularly the imine formation step.[6][7]
-
Reaction Progression: Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). This removes the catalyst and any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure α-aminophosphonate.
-
Caption: One-pot Kabachnik-Fields reaction workflow.
Key Experimental Parameters and Variations
The success and efficiency of the Kabachnik-Fields reaction hinge on several factors. The following table summarizes key parameters and their impact, providing a framework for optimization.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Catalyst | Lewis acids (InCl₃, Yb(OTf)₃, Mg(ClO₄)₂), Brønsted acids (p-TSA), Organocatalysts.[3][7] | Lewis acids activate the carbonyl group, accelerating both imine formation and phosphite addition.[5] The choice of catalyst can significantly impact reaction times and yields. Catalyst-free conditions are also possible, often requiring higher temperatures or microwave irradiation.[9][10] |
| Solvent | Toluene, Acetonitrile, Dichloromethane, or solvent-free. | The choice of solvent can influence reaction rates and solubility of reactants. Solvent-free ("neat") conditions are often employed as a green chemistry approach, sometimes coupled with microwave heating to accelerate the reaction.[5] |
| Temperature | Room temperature to reflux. | Higher temperatures generally increase the reaction rate but may lead to side product formation. Optimization is key. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[5][11] |
| P-Reagent | Dialkyl phosphites, diaryl phosphites, H-phosphinates, secondary phosphine oxides.[9][10] | The nature of the P-reagent determines the final product class (phosphonate, phosphinate, phosphine oxide). The steric and electronic properties of the P-reagent can affect its nucleophilicity and the overall reaction rate. |
| Energy Source | Conventional heating, Microwave irradiation, Sonication.[5][7] | Alternative energy sources can enhance reaction efficiency. Microwave irradiation is particularly effective for rapid, high-yield synthesis.[12] Sonication has also been shown to accelerate the reaction.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; low reaction temperature; impure or wet reagents/solvents. | Use a freshly opened or properly stored catalyst. Ensure reagents are pure (e.g., distill aldehyde/amine). Use anhydrous solvents. Increase reaction temperature or switch to microwave heating. |
| Formation of Side Products | Self-condensation of the aldehyde; formation of α-hydroxyphosphonate; hydrolysis of imine. | Ensure a 1:1:1 stoichiometry of reactants. Use a dehydrating agent if water is a concern. A Lewis acid catalyst can favor the desired pathway. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the chromatography eluent. Consider recrystallization if the product is a solid. Derivatization of the product might aid separation in complex cases. |
| Reaction Stalls | Reversible imine formation; catalyst deactivation. | Remove water as it forms (e.g., Dean-Stark trap). Add a fresh portion of catalyst. Consider a two-step approach: pre-form the imine before adding the phosphite.[12] |
Conclusion
The Kabachnik-Fields reaction is a robust and versatile method for the synthesis of α-aminophosphonates. A thorough understanding of its mechanistic nuances and the impact of various experimental parameters is critical for its successful application. By carefully selecting catalysts, solvents, and reaction conditions, researchers can efficiently generate a vast array of these valuable compounds for applications in drug discovery and beyond. The protocols and insights provided herein serve as a validated starting point for further exploration and optimization in the laboratory.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]
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Ordóñez, M., & Cativiela, C. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]
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Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 23(9), 2337. [Link]
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Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857-882. [Link]
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Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(2), M993. [Link]
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Wikipedia. Kabachnik–Fields reaction. [Link]
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Keglevich, G. (2021). The Synthesis of α-Aminophosphonates and Related Derivatives by the Phospha-Mannich Reaction—A Review. Molecules, 26(1), 134. [Link]
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Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270. [Link]
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Antal, I., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1461. [Link]
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Sharma, R., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Current Organocatalysis, 8(2), 198-204. [Link]
- Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons.
- Allen, M. C., & Fu, W. (2011). Aminophosphonic Acids and Derivatives. In Comprehensive Organic Synthesis II (pp. 1047-1089). Elsevier.
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Application Note & Protocol: Modern Catalyst-Free Synthesis of α-Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Aminophosphonates, as structural analogues of α-amino acids, are cornerstone molecules in medicinal and agricultural chemistry due to their wide range of biological activities, including enzyme inhibition, and antibiotic and herbicidal properties.[1] The three-component Kabachnik-Fields reaction is the most prominent method for their synthesis.[2][3] In alignment with the principles of green chemistry, there is a significant shift away from traditional acid or base catalysts, which often require stringent anhydrous conditions or lead to complex purification processes.[4] This guide provides detailed protocols and technical insights into modern, catalyst-free methodologies for synthesizing α-aminophosphonates, focusing on techniques that offer high efficiency, simplified workups, and minimal environmental impact.[1][3][5]
The Kabachnik-Fields Reaction: A Mechanistic Overview
The Kabachnik-Fields reaction is a one-pot condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound (typically a dialkyl phosphite).[2][3] Understanding the mechanism is crucial for optimizing reaction conditions, especially in the absence of a catalyst. The reaction is generally accepted to proceed via one of two primary pathways, with the operative route depending on the specific nature and reactivity of the substrates.[2][6]
-
Pathway A (Imine Formation First): The amine and carbonyl compound react to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine's C=N double bond to yield the final α-aminophosphonate. This pathway is favored for reactions involving weakly basic amines, like anilines.[6]
-
Pathway B (α-Hydroxyphosphonate Formation First): The dialkyl phosphite first adds to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution by the amine, eliminating a molecule of water to produce the α-aminophosphonate.[2]
Monitoring of some reactions has indicated the primary involvement of the imine intermediate (Pathway A).[7][8]
Caption: Competing pathways in the Kabachnik-Fields reaction.
Core Catalyst-Free Methodologies & Protocols
The elimination of catalysts simplifies protocols and reduces environmental waste. Energy sources like microwave irradiation and ultrasonication, or the use of benign media like water, can effectively promote the reaction.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
Microwave (MW) irradiation is a powerful tool for accelerating organic reactions. In the context of the Kabachnik-Fields reaction, it provides rapid, uniform heating, often leading to significantly reduced reaction times and improved yields without the need for a catalyst or solvent.[3][7][8] This approach is considered highly efficient and environmentally friendly.[3][9]
Expertise & Experience: The high efficiency of MW heating allows the reaction to overcome the activation energy barrier without a catalyst. The absence of a solvent means the concentration of reactants is at its maximum, further driving the reaction forward. This method is particularly effective for aromatic aldehydes and anilines.
Step-by-Step Protocol:
-
Reactant Charging: In a 10 mL microwave reaction vial equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.1 mmol).[10]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of a microwave reactor. Irradiate the mixture at a constant temperature (typically 80-100°C) for a duration of 10-30 minutes.[2][10]
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product often precipitates directly from the reaction mixture.[10]
-
Purification: Isolate the solid product by vacuum filtration. Wash the solid with a cold solvent such as diethyl ether or n-hexane to remove any unreacted starting materials.[1][10] If the product is an oil or does not precipitate, it can be purified using column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis
Ultrasonication utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high-pressure and high-temperature spots, which can dramatically enhance reaction rates. This method provides an alternative energy source to conventional heating or microwaves for promoting catalyst-free reactions.[11][12][13]
Expertise & Experience: The mechanical and thermal effects of ultrasound facilitate the formation of the reaction intermediates (imine or α-hydroxyphosphonate) and promote the subsequent nucleophilic addition. This method is advantageous as it operates at or near room temperature, preserving thermally sensitive functional groups.
Step-by-Step Protocol:
-
Reactant Mixing: In a round-bottom flask or a thick-walled test tube, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol). If all reactants are liquid, no solvent is necessary. If one or more are solid, a minimal amount of a solvent like ethanol can be added to create a slurry.[14]
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. The water level in the bath should be adjusted to be at the same level as the reaction mixture.
-
Reaction: Sonicate the mixture at a frequency of 35-40 kHz at room temperature. Reaction times can vary from 30 minutes to a few hours.
-
Monitoring: Periodically check the reaction's progress using TLC.
-
Isolation and Purification: Upon completion, if a solid product forms, it can be isolated by filtration. If the product is dissolved, the solvent (if any) is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Protocol 3: Neat (Solvent-Free) Synthesis at Ambient Temperature
This method represents the epitome of green chemistry by avoiding both catalysts and solvents. It relies on the intrinsic reactivity of the starting materials. While often requiring longer reaction times, its simplicity and environmental credentials are unparalleled.[15]
Expertise & Experience: This protocol is most successful when at least one of the reactants is a liquid, creating a medium for the others to dissolve and react. The reaction rate is highly dependent on the electrophilicity of the aldehyde and the nucleophilicity of the amine. Electron-withdrawing groups on the aldehyde and electron-donating groups on the amine can accelerate the reaction.
Step-by-Step Protocol:
-
Reactant Combination: In a sealed flask, mix the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).[15]
-
Stirring: Stir the mixture vigorously at room temperature using a magnetic stirrer.
-
Reaction Time: The reaction is typically slow, requiring anywhere from 48 to over 200 hours, depending on the substrates.[15] For example, reactions with anilines bearing electron-withdrawing groups can be faster than those with electron-donating groups.[15]
-
Monitoring: Monitor the formation of the product by TLC or NMR analysis of an aliquot.
-
Work-up: Once the reaction has reached completion, the product can often be purified directly by washing with a non-polar solvent like hexane to remove residual starting materials, followed by drying under vacuum. If necessary, column chromatography can be employed.
Protocol 4: Synthesis in Aqueous Media
Using water as a solvent is a key objective of green chemistry. While many Kabachnik-Fields reactions in water employ a catalyst, catalyst-free versions are possible, leveraging the hydrophobic effect to bring organic reactants together.[5]
Expertise & Experience: The key to a successful reaction in water is often heating, which provides the necessary activation energy. This method avoids the use of volatile organic compounds (VOCs) and simplifies the work-up, as many α-aminophosphonate products are insoluble in water and will precipitate upon formation.
Step-by-Step Protocol:
-
Reactant Suspension: In a round-bottom flask, suspend the aldehyde (1.0 mmol), amine (e.g., aniline, 1.0 mmol), and a phosphite (e.g., triphenyl phosphite, 1.0 mmol) in water (5-10 mL).[5]
-
Heating: Heat the reaction mixture to approximately 80°C with vigorous stirring.[5]
-
Reaction Time: Maintain the temperature for several hours until TLC indicates the consumption of the starting materials.
-
Cooling and Isolation: Allow the mixture to cool to room temperature. The product, being water-insoluble, will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and then a small amount of a cold organic solvent (e.g., ethanol or ether) to remove impurities. The product can then be dried.
Comparative Analysis of Methodologies
The choice of method depends on the available equipment, the scale of the reaction, and the specific properties of the substrates.
| Methodology | Energy Source | Typical Temp. | Typical Time | Yields | Advantages | Limitations |
| Microwave-Assisted | Microwave | 80-100°C | 10-30 min | Good to Excellent | Extremely fast, high yields, solvent-free.[3] | Requires specialized microwave reactor. |
| Ultrasound-Assisted | Sonication | Room Temp. | 0.5-3 hours | Good | Energy efficient, operates at low temp.[12] | Requires an ultrasonic bath/probe. |
| Neat (Solvent-Free) | Ambient | Room Temp. | 48-200+ hours | Moderate to Good | Extremely simple, no energy input, greenest option.[15] | Very long reaction times, substrate dependent.[15] |
| Aqueous Media | Conventional Heat | ~80°C | 2-8 hours | Good | Avoids organic solvents, easy product isolation.[5] | Requires heating, not all substrates are suitable. |
General Experimental Workflow & Characterization
The overall process for any catalyst-free synthesis of α-aminophosphonates is straightforward and follows a general pattern.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Aminopropan-2-yl)phosphonic Acid as a Building Block for Phosphonopeptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of α,α-Disubstituted Aminophosphonates in Peptidomimetics
Phosphonopeptides, where a phosphonamidate bond replaces a native peptide linkage, are of significant interest in medicinal chemistry. Their tetrahedral phosphorus center acts as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases.[1][2] The incorporation of α,α-disubstituted aminophosphonic acids, such as (2-Aminopropan-2-yl)phosphonic acid, introduces a unique structural constraint. The gem-dimethyl group offers steric bulk, which can enhance the stability of the resulting peptidomimetic and provide a valuable tool for probing enzyme active sites.[3] This guide provides a comprehensive overview of the synthesis and application of (2-Aminopropan-2-yl)phosphonic acid as a building block for phosphonopeptides, including detailed protocols for its synthesis, protection, and coupling.
Rationale for Use: The Advantage of Steric Hindrance
The gem-dimethyl substitution on the α-carbon of (2-Aminopropan-2-yl)phosphonic acid offers several advantages in the design of phosphonopeptide inhibitors:
-
Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts the rotational freedom around the P-C bond, leading to a more conformationally defined peptide backbone. This can result in higher binding affinity and selectivity for the target enzyme.
-
Enhanced Stability: The steric hindrance provided by the gem-dimethyl group can shield the adjacent phosphonamidate bond from enzymatic or chemical degradation, thereby increasing the in vivo stability of the phosphonopeptide.
-
Probing Active Sites: The defined steric profile of this building block allows for its use as a molecular probe to map the topology of enzyme active sites, aiding in the rational design of more potent and selective inhibitors.
Synthesis of the Building Block: N-Boc-Diethyl-(2-amino-2-methylpropyl)phosphonate
A key challenge in the synthesis of phosphonopeptides is the preparation of the appropriately protected aminophosphonic acid building block. A plausible and efficient route to an N-Boc protected diethyl ester of (2-Aminopropan-2-yl)phosphonic acid is outlined below, adapted from methodologies for similar α-substituted aminophosphonates.[4]
Protocol 1: Synthesis of N-Boc-Diethyl-(2-amino-2-methylpropyl)phosphonate
This protocol describes a two-step synthesis starting from 2-methyl-2-nitropropane.
Step 1: Synthesis of Diethyl (2-methyl-2-nitropropyl)phosphonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methyl-2-nitropropane (1.0 eq) in anhydrous THF.
-
Base Treatment: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Phosphonylation: Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl (2-methyl-2-nitropropyl)phosphonate.
Step 2: Reduction and N-Boc Protection
-
Reduction: Dissolve the purified diethyl (2-methyl-2-nitropropyl)phosphonate (1.0 eq) in methanol in a hydrogenation vessel. Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.
-
Filtration and Boc Protection: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 12 hours.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-diethyl-(2-amino-2-methylpropyl)phosphonate.
Incorporation into a Dipeptide: A Step-by-Step Guide
The coupling of the sterically hindered (2-Aminopropan-2-yl)phosphonic acid building block to an amino acid ester requires careful selection of coupling reagents and reaction conditions. The phosphonochloridate method is a widely used and effective strategy for the formation of phosphonamidate bonds.[5]
Protocol 2: Synthesis of a Phosphonodipeptide
This protocol describes the synthesis of a model dipeptide, Boc-AlaΨ[P(O)(OEt)NH]-(2-Aminopropan-2-yl)phosphonic acid diethyl ester.
Step 1: Generation of the Phosphonic Monoester
-
Selective Hydrolysis: Dissolve N-Boc-diethyl-(2-amino-2-methylpropyl)phosphonate (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous lithium hydroxide (LiOH).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or ³¹P NMR until one of the ethyl ester groups is selectively hydrolyzed.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phosphonic monoester. This is often used in the next step without further purification.
Step 2: Formation of the Phosphonochloridate and Coupling
-
Activation: Dissolve the crude phosphonic monoester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the phosphonochloridate can be monitored by ³¹P NMR.
-
Coupling: In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.5 eq) and stir for 10 minutes. Add the freshly prepared phosphonochloridate solution dropwise to this mixture.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected phosphonodipeptide.
Figure 1. Synthetic workflow for the preparation of a phosphonodipeptide.
Final Deprotection
The final step in the synthesis is the removal of the protecting groups to yield the free phosphonopeptide. The choice of deprotection conditions depends on the protecting groups used. For the Boc group and ethyl esters, a common and effective method is treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.
Protocol 3: Deprotection of the Phosphonodipeptide
-
Silylation: Dissolve the purified, protected phosphonodipeptide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C. Add TMSBr (excess, e.g., 10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or NMR until the starting material is consumed.
-
Methanolysis: Concentrate the reaction mixture under reduced pressure to remove excess TMSBr and solvent. Add methanol to the residue and stir at room temperature for 2 hours.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by reverse-phase HPLC to yield the final phosphonopeptide as a salt (e.g., TFA or HCl salt, depending on the HPLC mobile phase).
Characterization
The synthesized building blocks and final phosphonopeptides should be thoroughly characterized to confirm their structure and purity.
| Technique | (2-Aminopropan-2-yl)phosphonic Acid Derivatives | Key Observables |
| ¹H NMR | N-Boc-diethyl-(2-amino-2-methylpropyl)phosphonate | Appearance of signals for the Boc group (~1.4 ppm), the gem-dimethyl group (singlet), and the ethyl ester groups (triplet and quartet). |
| ¹³C NMR | N-Boc-diethyl-(2-amino-2-methylpropyl)phosphonate | Resonances for the quaternary carbon of the gem-dimethyl group, the Boc carbonyl, and the carbons of the ethyl esters. |
| ³¹P NMR | N-Boc-diethyl-(2-amino-2-methylpropyl)phosphonate | A single peak in the phosphonate region, typically between +20 and +30 ppm. |
| Mass Spec (ESI) | Final Phosphonopeptide | Accurate mass measurement to confirm the elemental composition. |
Conclusion and Future Perspectives
(2-Aminopropan-2-yl)phosphonic acid is a valuable building block for the synthesis of sterically constrained phosphonopeptides. The protocols outlined in this guide provide a framework for the synthesis of the protected building block and its incorporation into a dipeptide. The inherent steric hindrance of this residue presents challenges in the coupling step, often requiring more reactive coupling agents or tailored reaction conditions. Future work in this area could focus on the development of more efficient solid-phase synthesis strategies for the incorporation of such sterically demanding aminophosphonic acids, which would greatly facilitate the generation of diverse phosphonopeptide libraries for screening against various protease targets. The unique conformational constraints imposed by the gem-dimethyl group make these phosphonopeptides highly attractive candidates for the development of potent and selective enzyme inhibitors for therapeutic applications.
References
-
Xu, J. Synthetic Methods of Phosphonopeptides. Molecules2020 , 25(24), 5894. [Link]
-
Xu, J. Synthetic methods of phosphonopeptides. Encyclopedia.pub2020 . [Link]
-
Kafarski, P. Phosphonopeptides containing free phosphonic groups: recent advances. RSC Adv.2020 , 10(43), 25898-25910. [Link]
-
Drag-Zalesinska, M., et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules2021 , 26(11), 3160. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine2016 . [Link]
-
Xu, J. Synthetic Methods of Phosphonopeptides. Methods Mol Biol.2025 , in press. [Link]
-
Hester, J. B., Jr. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angew. Chem. Int. Ed. Engl.2015 , 54(8), 2398-2401. [Link]
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- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Utility of (2-Aminopropan-2-yl)phosphonic Acid in Antibacterial Drug Discovery
Abstract
Aminophosphonic acids represent a promising class of compounds in the search for novel antibacterial agents, primarily due to their ability to act as stable mimics of amino acids and transition states of key enzymatic reactions.[1][2][3][4] (2-Aminopropan-2-yl)phosphonic acid, a structural analog of α-aminoisobutyric acid and a gem-dimethyl derivative of the well-studied 1-aminoethylphosphonic acid, stands as a compelling candidate for exploration. The C-P bond's resistance to enzymatic hydrolysis offers a significant advantage over naturally occurring phosphates.[1] This guide provides a comprehensive overview of the hypothesized mechanism of action for (2-Aminopropan-2-yl)phosphonic acid, detailed protocols for its synthesis and evaluation, and insights into its potential application in targeting bacterial cell wall biosynthesis.
Introduction: The Rationale for Aminophosphonates
The bacterial cell wall, particularly the peptidoglycan layer, is a validated and highly successful target for antibacterial agents. Its biosynthesis involves enzymes and substrates, such as D-amino acids, which are unique to prokaryotes, offering a window for selective toxicity.[5] Aminophosphonic acids are powerful tools in this context because they are structural isosteres of amino acids.[1] The phosphonate moiety [-PO(OH)₂] can effectively mimic the carboxylate group [-COOH] of an amino acid while also resembling the tetrahedral transition state of peptide bond formation or cleavage.[3][4]
(2-Aminopropan-2-yl)phosphonic acid is of particular interest due to its unique structure:
-
Amino Acid Mimicry: It serves as a phosphonic analog of 2-aminoisobutyric acid (Aib).
-
Metabolic Stability: The carbon-phosphorus bond is impervious to enzymatic cleavage by phosphatases, ensuring the compound remains intact within the biological system.[1]
-
Conformational Constraint: The gem-dimethyl group at the α-carbon restricts conformational flexibility. This can lead to enhanced binding affinity for a target enzyme by reducing the entropic penalty upon binding and locking the molecule into a bioactive conformation.
-
Potential for Prodrug Strategy: Like many small, charged molecules, aminophosphonic acids often require a "Trojan horse" strategy to enter bacterial cells. They can be incorporated into phosphonopeptides, which are actively transported into the cytoplasm by peptide permeases, where they are subsequently cleaved by peptidases to release the active inhibitor.[5][6]
Hypothesized Mechanism of Action
Based on extensive research on analogous compounds like alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), the primary antibacterial targets for (2-Aminopropan-2-yl)phosphonic acid are enzymes involved in the early, cytoplasmic stages of peptidoglycan synthesis.[5][6] The most probable targets are Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).
-
Alanine Racemase (Alr): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine, providing an essential building block for the peptidoglycan stem peptide.[5] (2-Aminopropan-2-yl)phosphonic acid, as an alanine analog, is hypothesized to be a competitive inhibitor of this enzyme.
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-Ala-D-Ala dipeptide, another critical component of the pentapeptide precursor.[5] The tetrahedral geometry of the phosphonate group makes it an excellent mimic of the tetrahedral intermediate formed during the enzymatic reaction, leading to potent inhibition.[4]
Caption: Hypothesized mechanism of a phosphonopeptide prodrug.
Experimental Workflows & Protocols
The successful evaluation of (2-Aminopropan-2-yl)phosphonic acid requires a multi-step approach encompassing chemical synthesis, prodrug formulation, and biological testing.
Sources
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-Aminophosphonates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of α-aminophosphonates. As structural analogs of α-amino acids, these compounds are of immense interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including enzyme inhibition and antibacterial effects.[1] However, controlling the stereochemistry at the α-carbon is a significant synthetic challenge.[2][3]
This guide is designed to provide practical, field-proven insights to help you navigate the complexities of these syntheses. We will address common experimental hurdles and fundamental questions in a direct, question-and-answer format, moving beyond simple procedural lists to explain the causality behind the protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction shows low enantioselectivity (or diastereoselectivity). What are the most likely causes and how can I fix it?
Answer: Low stereoselectivity is the most common challenge in this field. It typically points to a suboptimal interplay between your substrate, catalyst, and reaction conditions. The transition state that dictates the stereochemical outcome is highly sensitive to subtle changes.
Core Causality: The chiral catalyst or auxiliary must create a significantly lower energy transition state for the formation of one enantiomer over the other. If the energy difference is small, a racemic or near-racemic mixture will result.
Troubleshooting Steps:
-
Catalyst/Ligand Choice: The catalyst is the primary driver of stereoselectivity.
-
Mechanism Mismatch: Are you using the right type of catalyst for your transformation? For example, chiral Brønsted acids like 1,1'-Binaphthol (BINOL)-derived phosphoric acids are excellent for activating imines toward nucleophilic attack by phosphites.[4][5] If your substrate is not forming an imine readily, this catalyst class may be ineffective.
-
Steric and Electronic Tuning: The "best" catalyst is substrate-dependent. A catalyst that works well for an aromatic aldehyde may fail for an aliphatic one. It is crucial to screen a small library of catalysts with varying steric bulk and electronic properties. For instance, in reactions catalyzed by zinc complexes, the choice of chiral bis(imidazoline) or phosphinic acid ligands can dramatically alter the enantiomeric excess (ee).[2][6]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the first and most effective step to improve enantioselectivity.[2] Reducing thermal energy can amplify the small energy differences between the diastereomeric transition states. Reactions that are sluggish at room temperature may yield high ee's at -70 °C.[7]
-
Solvent: The solvent can influence catalyst solubility, aggregation, and the stability of the transition state. A screen of aprotic solvents of varying polarity (e.g., Toluene, Dichloromethane, THF, Xylene) is highly recommended.[4]
-
Concentration: Catalyst and substrate concentration can affect the reaction order and the formation of off-cycle or inactive catalyst species. Verify if the literature precedent for your chosen catalyst specifies an optimal concentration range.
-
-
Reagent Purity and Quality:
-
Water Content: Many catalysts, especially Lewis acids and some Brønsted acids, are highly sensitive to water. Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Imine Formation: In Pudovik-type reactions, the stereoselectivity depends on the clean formation of the imine intermediate.[1] If the imine is unstable or contaminated with starting aldehyde and amine, side reactions can occur, lowering both yield and selectivity. Consider pre-forming the imine and purifying it before the addition of the phosphite and catalyst.
-
Troubleshooting Workflow: Low Stereoselectivity
Caption: Decision workflow for troubleshooting low stereoselectivity.
Question 2: My reaction yield is very low, even though TLC/LCMS shows full consumption of the starting material. What's happening?
Answer: This frustrating scenario often points to product instability during workup and purification or the formation of soluble, non-isolable byproducts.
Core Causality: α-Aminophosphonates, particularly the phosphonate esters, can be sensitive to hydrolysis under acidic or basic conditions. Furthermore, purification via silica gel chromatography can sometimes lead to product degradation.
Troubleshooting Steps:
-
Workup Procedure:
-
Avoid Strong Acids/Bases: If your workup involves an aqueous wash, use a mild buffer system like saturated ammonium chloride (NH₄Cl) for quenching instead of strong acids (e.g., HCl).[7] For basic washes, use saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH).[5]
-
Chelation: The phosphorus moiety can chelate to metal ions. If you used a metal-based catalyst, your product might be retained in the aqueous layer as a metal complex. Consider adding a chelating agent like EDTA during the workup to liberate the product into the organic phase.
-
-
Purification Strategy:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Non-Chromatographic Purification: If possible, try to induce crystallization of the product directly from the crude reaction mixture. This can often provide material of very high purity without the risks associated with chromatography.
-
-
Product Stability:
-
Incomplete Conversion Byproduct: In some cases, an incomplete reaction does not leave starting material but rather a stable intermediate. For instance, in the azidation of phosphonates, an incomplete conversion was observed, which required a modification of the procedure to trap the intermediate and drive the reaction to completion.
-
Check for Byproducts: Re-examine your crude analytical data (¹H, ³¹P NMR, LCMS) to identify potential byproducts. This can provide clues about decomposition pathways. For example, the presence of free amine and an α-hydroxyphosphonate suggests hydrolysis of the C-N bond.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes for chiral α-aminophosphonates?
Answer: The two most dominant and versatile methods are the Kabachnik-Fields reaction and the Pudovik reaction .[2][3]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (>P(O)H species).[4]
-
Pros: High atom economy, operational simplicity.
-
Cons: Controlling stereoselectivity is challenging due to competing reaction pathways. The reaction can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate, complicating the design of a single, effective chiral environment.[4]
-
-
Pudovik (or aza-Pudovik) Reaction: This is the two-component addition of a dialkyl phosphite to a pre-formed imine.[1][6]
-
Pros: Offers superior control over the reaction. By isolating the imine, you eliminate the competing α-hydroxyphosphonate pathway, making the stereochemical outcome dependent only on the facial selectivity of the phosphite addition.[1] This is often the preferred method for achieving high stereoselectivity.
-
Cons: Requires an additional synthetic step to prepare and purify the imine, which may be unstable for some substrates (e.g., aliphatic aldehydes).
-
Other notable methods include the asymmetric hydrogenation of α-iminophosphonates and the use of chiral auxiliaries on the amine or phosphite.[2]
Kabachnik-Fields Competing Pathways
Caption: Competing pathways in the Kabachnik-Fields reaction.
FAQ 2: How do I choose the right chiral catalyst for my specific substrates?
Answer: There is no universal catalyst. The choice is an empirical process guided by mechanistic principles.
-
Substrate Class:
-
Aromatic Aldehydes/Imines: These are generally more stable and electronically defined. They are good candidates for a wide range of catalysts, including chiral phosphoric acids, metal-BINOL complexes, and cinchona alkaloid derivatives.[2][5][7]
-
Aliphatic Aldehydes/Imines: The corresponding imines are often less stable and prone to oligomerization. This makes the one-pot Kabachnik-Fields reaction more practical. Catalysts that can coordinate strongly to both the amine and phosphite, such as certain zinc or copper complexes, may offer better organization in the transition state.[6]
-
-
Catalyst Functionality:
-
Bifunctional Catalysts: Many successful organocatalysts are bifunctional. For example, a chiral phosphoric acid acts as a Brønsted acid to activate the imine by protonating the nitrogen, while its conjugate base (the phosphate anion) can act as a general base to deprotonate the phosphite, delivering it in a chiral pocket.[5]
-
Lewis Acid Catalysts: Chiral Lewis acid complexes (e.g., Zn(II), Cu(II), Ti(IV)) activate the imine by coordinating to the nitrogen lone pair. The chiral ligands surrounding the metal center then dictate the facial trajectory of the incoming phosphite nucleophile.[4][6]
-
-
Practical Starting Point: Begin with catalysts that have shown broad applicability in the literature for similar substrate classes. The BINOL-derived phosphoric acids and cinchona alkaloid-based catalysts are excellent starting points for many asymmetric Pudovik and Kabachnik-Fields reactions.[2][7]
FAQ 3: What are the best analytical methods for determining the stereochemical purity of my α-aminophosphonate product?
Answer: The definitive method is chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: You must use a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, AD-H, IC) are the most common and effective for this class of compounds.[5][7]
-
Protocol:
-
First, develop a separation method for the racemic product. Screen mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol.
-
Once baseline separation of the two enantiomers is achieved, you can inject your chiral sample.
-
The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
-
-
Important Consideration (Self-Disproportionation): Be aware of the potential for Self-Disproportionation of Enantiomers (SDE) during achiral silica gel chromatography.[7] This phenomenon can artificially enrich the enantiomeric excess of the fractions collected from the column.[7] It is crucial to determine the ee on the bulk material after purification but before any potential re-chromatography, or to confirm that SDE is not occurring in your system.[7]
Part 3: Protocols & Data
Representative Protocol: Asymmetric Pudovik Reaction Catalyzed by a Chiral Phosphoric Acid
This protocol is a generalized procedure based on common practices in the field.[5]
Step 1: Imine Formation
-
To a solution of the aldehyde (1.0 mmol, 1.0 equiv) in dry toluene (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv).
-
Add 4 Å molecular sieves (~500 mg) to the mixture to sequester the water byproduct.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or ¹H NMR for the disappearance of the aldehyde signal and the appearance of the imine proton signal.
-
Once complete, filter the mixture through a pad of Celite to remove the molecular sieves and concentrate the filtrate under reduced pressure. The crude imine can be used directly or purified if necessary.
Step 2: Asymmetric Hydrophosphonylation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%) in dry toluene (5 mL).
-
Add the crude imine (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the dialkyl phosphite (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction at -20 °C for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification and Analysis
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Combine the product-containing fractions and concentrate to yield the α-aminophosphonate.
-
Determine the enantiomeric excess by chiral HPLC analysis.[5]
Data Table: Comparison of Selected Chiral Catalysts in Asymmetric Synthesis
| Catalyst/System | Substrate Scope | Typical Conditions | Yield (%) | ee (%) | Reference |
| (R)-BINOL-Phosphoric Acid | Aromatic/Unsaturated Imines | Toluene, RT, 24h | 30-65 | 8-62 | [4][5] |
| Zn(NTf₂)₂ / Chiral Bis(imidazoline) | Aromatic Aldehydes, Anilines | CH₂Cl₂, RT, Mild | 70-90+ | 90-93 | [2][6] |
| Cinchona-derived Quaternary Salts | N-Acylaminoalkylphosphonium Salts | Toluene, -70°C, 3 days | up to 98 | up to 92 | [7] |
| Pd / (R)-Difluorophos | α-Iminophosphonates | Solvent Mixture, 40°C, 24h | 91-98 | 85-97 | [2] |
References
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Institutes of Health (NIH). [Link]
-
Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
-
The Last Decade of Optically Active α-Aminophosphonates. MDPI. [Link]
-
Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Chinese Chemical Society. [Link]
-
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. National Institutes of Health (NIH). [Link]
-
Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. ACS Publications. [Link]
-
Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. National Institutes of Health (NIH). [Link]
-
An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. National Institutes of Health (NIH). [Link]
-
The Kabachnik-Fields Reaction: Mechanism and Synthetic Potential. Russian Chemical Reviews. [Link]
-
Recent advances in the stereoselective synthesis of α-aminophosphonic acids and derivatives. Tetrahedron. [Link]
-
Recent Advances in Asymmetric Organocatalytic Synthesis of α-Aminophosphonates. ACS Catalysis. [Link]
-
It is a challenge to run the syntheses of α-aminophosphonates in an enantioselective manner. MDPI. [Link]
Sources
- 1. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Purification of crude (2-Aminopropan-2-yl)phosphonic acid by recrystallization
Technical Support Center: Purification of (2-Aminopropan-2-yl)phosphonic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with (2-Aminopropan-2-yl)phosphonic acid. The purification of this compound, particularly after synthesis, can present unique challenges due to its zwitterionic nature.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by recrystallization, moving beyond simple protocols to explain the scientific principles behind each step.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of (2-Aminopropan-2-yl)phosphonic acid.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.
-
Low Melting Point: The melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of the solvent system you are using.
Causality & Solution Pathway:
-
Immediate Action: Reheat the flask containing the oil and solvent until the oil completely redissolves.
-
Add More "Good" Solvent: The primary issue is often excessive supersaturation. While the solution is hot, add a small amount of the solvent in which the compound is more soluble (e.g., water in a water/acetone system) until the solution is perfectly clear. This reduces the concentration.
-
Modify the Solvent System: If oiling out persists, consider a solvent system with a lower boiling point. For example, if you are using ethanol/water, switching to methanol/water might be effective.
-
Promote Slow Crystallization: Ensure a very slow cooling rate. A rapid temperature drop encourages oiling out. Let the solution cool to room temperature on a benchtop, insulated with a beaker of sand or glass wool, before attempting any further cooling with an ice bath.[2]
Q2: I'm getting very low or no crystal formation, even after the solution has cooled completely. What should I do?
A2: This indicates that the solution is not sufficiently supersaturated for nucleation (the initial formation of crystals) to occur. This can happen if too much solvent was used initially.
Causality & Solution Pathway:
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure (2-Aminopropan-2-yl)phosphonic acid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[2]
-
-
Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much or too quickly. Once you observe slight turbidity, add a drop or two of the "good" solvent to redissolve it and then allow it to cool slowly again.
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath for a short period. While this can sometimes force precipitation, be aware that rapid cooling may lead to the formation of smaller, less pure crystals by trapping impurities.[2][3]
Q3: My final product has a very low yield. How can I improve it?
A3: A low yield is typically a consequence of the compound having significant solubility in the solvent even at low temperatures, or from using an excessive amount of solvent during the procedure.
Causality & Solution Pathway:
-
Minimize Solvent Usage: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work patiently, adding small aliquots of hot solvent and allowing time for dissolution before adding more.[4]
-
Optimize Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes before filtration. This maximizes the amount of product that precipitates out of the solution.
-
Cold Washing: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.
-
Recover from Mother Liquor: If the yield is critically low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate (the "mother liquor") and re-cooling. Be aware that this second crop will likely be less pure than the first.
Q4: My recrystallized product is still showing significant impurities by ³¹P NMR. What are the likely culprits and how can I remove them?
A4: Persistent impurities suggest that they have similar solubility properties to your target compound in the chosen solvent system. The nature of the impurity is often related to the synthetic route used.
Causality & Solution Pathway:
-
Identify the Impurity:
-
Unreacted Precursors: If synthesized via hydrolysis of a phosphonate ester or phosphonodiamide, you may have residual starting material.[5]
-
Side-Reaction Products: Acidic hydrolysis of certain phosphonates can sometimes lead to P-C bond cleavage, creating phosphoric acid as an impurity, which is difficult to remove.[5]
-
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolve your once-purified product in a fresh batch of the minimum hot solvent and repeat the process. This is often effective at removing entrapped impurities.
-
Change the Solvent System: The impurities may have different solubility profiles in a different solvent. If you used a water/alcohol system, try a water/acetonitrile or water/acetone system.[6] The change in polarity may leave the impurity behind in the mother liquor.
-
Consider pH Adjustment: Given the zwitterionic nature of the product, its solubility is pH-dependent.[5][7] You can try to dissolve the crude material in slightly acidic or basic water, filter out any insoluble impurities, and then carefully adjust the pH back to the isoelectric point (where it is least soluble) to induce crystallization. This technique can be very effective for removing non-amphoteric impurities.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent system for recrystallizing (2-Aminopropan-2-yl)phosphonic acid?
A: Due to the compound's high polarity and zwitterionic character, a mixed solvent system involving water is almost always the best choice.[1][6] Good starting points are:
The general principle is to dissolve the crude material in a minimal amount of hot water (the "good" solvent) and then slowly add the organic solvent (the "poor" solvent) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, add a few more drops of hot water to make it clear again before allowing it to cool.
Q: How does the zwitterionic nature of this compound affect solvent choice?
A: The zwitterionic nature means the molecule has both a positive charge (on the amino group) and a negative charge (on the phosphonate group) at neutral pH. This makes it behave like a salt—it is highly polar, has strong intermolecular interactions, and is generally soluble in polar protic solvents like water but poorly soluble in nonpolar organic solvents.[1][7] Its solubility is lowest at its isoelectric point and increases significantly in either acidic (protonating the phosphonate) or basic (deprotonating the ammonium) conditions.[5] Recrystallization is therefore typically performed from near-neutral solutions.
Q: What analytical methods are recommended to confirm the purity of my final product?
A: A combination of techniques should be used for a comprehensive assessment:
-
³¹P NMR Spectroscopy: This is the most direct method to assess the purity of a phosphonic acid. The pure compound will show a single, sharp resonance at a characteristic chemical shift. The absence of other signals in the phosphorus spectrum is a strong indicator of purity.[5]
-
¹H and ¹³C NMR Spectroscopy: To confirm the organic structure and the absence of solvent residues or organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities and confirming the molecular weight of the compound.[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent Systems | Water/Isopropanol, Water/Ethanol, Water/Acetone | Balances the high polarity needed to dissolve the zwitterion at high temperature with a miscible anti-solvent to reduce solubility upon cooling.[6][9][10] |
| Initial Solvent Ratio | Start with minimal hot water, add organic solvent to turbidity | Ensures the solution is perfectly saturated at high temperature, maximizing the potential yield upon cooling. |
| Cooling Protocol | 1. Slow cool to RT (1-2 hrs)2. Ice bath cool (>30 min) | Slow initial cooling promotes the formation of large, pure crystals by allowing molecules to correctly orient into the lattice, excluding impurities.[3] |
| Purity Assessment | ³¹P NMR, ¹H NMR, LC-MS, Melting Point | A multi-faceted approach is required to confirm structural integrity, identify phosphorus-containing impurities, and quantify overall purity.[5][8] |
Experimental Protocol: Recrystallization Workflow
This protocol outlines a standard procedure for the purification of ~1 gram of crude (2-Aminopropan-2-yl)phosphonic acid.
-
Dissolution:
-
Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Heat a beaker of deionized water to boiling.
-
Add the hot deionized water to the flask dropwise while stirring until the solid just dissolves. Use the absolute minimum volume necessary. Note this volume (e.g., V_water).
-
-
Addition of Anti-Solvent:
-
While keeping the solution hot and stirring, slowly add a room-temperature organic anti-solvent (e.g., isopropanol) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot deionized water to redissolve the precipitate and obtain a clear solution.
-
-
Slow Cooling:
-
Remove the flask from the heat, cover it with a watch glass, and place it on a cork ring or insulated surface to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold solvent mixture.
-
Collect the crystals by vacuum filtration, transferring the solid and solvent slurry to the funnel.
-
-
Washing:
-
With the vacuum off, add a very small volume (~1-2 mL) of ice-cold anti-solvent (isopropanol) to wash the crystals.
-
Reapply the vacuum to pull the wash solvent through. Repeat once more if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
-
Analysis:
-
Determine the final mass and calculate the percent recovery.
-
Analyze the product for purity using the methods described in the FAQ section.
-
Visualization of the Recrystallization Workflow
Caption: Logical workflow for the recrystallization of (2-Aminopropan-2-yl)phosphonic acid.
References
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC, National Institutes of Health. [Link]
-
Palacios, F., et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC, National Institutes of Health. [Link]
-
Nuñez, O., et al. (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides. ScienceDirect. [Link]
-
Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Remarkable Potential of the α-Aminophosphonate/phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5955–5980. [Link]
-
Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
MDPI. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
MDPI. (2022). α-Amino Phosphonic Acid as the Oxidized Ore Collector: Flexible Intra-Molecular Proton Transfer Providing an Improved Flotation Efficiency. MDPI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Anastassiades, M., et al. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. CVUA Stuttgart. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. ResearchGate. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. University of York. [Link]
-
MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. [Link]
-
U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. University of Colorado Boulder. [Link]
-
Wikipedia. (n.d.). Aminophosphonate. Wikipedia. [Link]
-
PubMed. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. [Link]
-
ResearchGate. (2021). What is 'amino-benzyl phosphonic acid's solvent??. ResearchGate. [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. ResearchGate. [Link]
Sources
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- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Pudovik Synthesis of α-Hydroxyphosphonates: A Technical Support Center
Welcome to the Technical Support Center for the Pudovik Synthesis of α-Hydroxyphosphonates. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this essential C-P bond-forming reaction. Here, we combine established chemical principles with practical, field-proven insights to help you identify and minimize common side reactions, ensuring the successful synthesis of your target molecules.
I. Understanding the Pudovik Reaction: The Intended Path
The Pudovik reaction is a powerful method for synthesizing α-hydroxyphosphonates through the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base or a Lewis acid.[1] The fundamental transformation involves the nucleophilic attack of the phosphite anion on the carbonyl carbon.
Caption: The Phospha-Brook rearrangement side reaction.
Key Insight: The propensity for this rearrangement is highly dependent on the stability of the transient carbanion formed after migration. Electron-withdrawing groups on the aldehyde can stabilize this carbanion, making the rearrangement more favorable.
B. The Retro-Pudovik Reaction
The Pudovik reaction is reversible, and the reverse reaction, known as the retro-Pudovik or retro-Abramov reaction, can become significant at higher temperatures. [2]This equilibrium can limit the overall yield of the desired product.
Caption: The retro-Pudovik reaction equilibrium.
C. Aldehyde Self-Condensation
In the presence of a base, aldehydes with α-hydrogens can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation products. [3]
Caption: Aldehyde self-condensation side reaction.
IV. Experimental Protocols
A. Protocol 1: Standard Pudovik Synthesis (Base-Catalyzed)
This protocol is a general starting point for the synthesis of α-hydroxyphosphonates from aromatic aldehydes.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 eq) and dialkyl phosphite (1.1 eq).
-
Solvent Addition: If a solvent is used, add anhydrous solvent (e.g., THF, acetonitrile) to achieve a concentration of 0.5-1.0 M with respect to the aldehyde.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add the base catalyst (e.g., triethylamine, 10 mol%) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or 1H NMR.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl or saturated NH4Cl) to neutralize the base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
B. Protocol 2: Minimizing the Phospha-Brook Rearrangement
This protocol is adapted for substrates prone to rearrangement.
-
Preparation: Follow the preparation steps in Protocol 1.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C or even -20°C) throughout the addition and reaction period.
-
Catalyst Selection and Addition: Use a milder base (e.g., DBN at 5 mol%). [4]Add the catalyst slowly to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction very closely. As soon as the starting aldehyde is consumed (or the reaction stalls), proceed immediately to the work-up.
-
Work-up: Quench the reaction by adding a mild acid (e.g., saturated NH4Cl solution) directly to the cold reaction mixture to neutralize the base and prevent further rearrangement during work-up. Proceed with extraction as described in Protocol 1.
V. Frequently Asked Questions (FAQs)
Q1: How do I identify the phospha-Brook rearrangement product in my reaction mixture? A1: The most definitive method is 31P NMR spectroscopy. α-Hydroxyphosphonates typically show a signal in the range of δ 20-30 ppm. The corresponding phosphate ester byproduct will have a distinct chemical shift, usually in the range of δ -10 to 10 ppm. [5][6] Q2: What is the best solvent for the Pudovik reaction? A2: The choice of solvent can be substrate-dependent. Polar aprotic solvents like THF and acetonitrile are common and generally effective. [7]For some reactions, solvent-free conditions can be advantageous, leading to faster reaction rates. However, this can also increase the risk of side reactions if the temperature is not well-controlled.
Q3: Can I use a Lewis acid catalyst instead of a base? A3: Yes, Lewis acids such as Al(III) or Cu(II) complexes can effectively catalyze the Pudovik reaction. [8][9]They can be particularly useful for substrates that are sensitive to basic conditions. However, it is important to note that Lewis acids can also promote the phospha-Brook rearrangement, so careful optimization of the catalyst and conditions is still required. [10] Q4: My reaction is very slow with a sterically hindered aldehyde. What else can I do besides increasing the temperature? A4: For sterically demanding substrates, increasing the concentration of the reactants can sometimes improve the reaction rate. Additionally, using a more reactive phosphite, such as one with less bulky ester groups, may be beneficial. If these measures are not effective, exploring more active catalyst systems, including certain Lewis acids, could be a viable option. [10] Q5: How critical is the purity of my dialkyl phosphite? A5: Very critical. Dialkyl phosphites can contain impurities such as phosphorous acid or monoalkyl phosphites, which can interfere with the reaction. It is recommended to use freshly distilled or high-purity commercial dialkyl phosphites for best results.
VI. References
-
Salin, A. V., Il'in, A. V., Gabdrakhmanova, F., Fatkhutdinov, A. R., & Galkin, V. I. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 13(2), 263-269. [Link]
-
Chen, J., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 18, 1188–1194. [Link]
-
He, Z., et al. (2025). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Communications Chemistry, 8(1), 349. [Link]
-
Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions, 5(4), 812-822. [Link]
-
Wikipedia contributors. (2023). Pudovik reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037. [Link]
-
Sigh, A., et al. (2024). Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/-[8][11]Phospha-Brook Rearrangement/Michael Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Beilstein Journals. (n.d.). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. [Link]
-
Grokipedia. (n.d.). Pudovik reaction. [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
MDPI. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. [Link]
-
Keglevich, G., & Bálint, E. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(7), 1759. [Link]
-
ResearchGate. (2025, August 6). New Phosphonate Reagents for Aldehyde Homologation. [Link]
-
Bentham Science Publishers. (2016, February 1). The Pudovik Reaction Catalyzed by Tertiary Phosphines. [Link]
-
Keglevich, G., et al. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry. [Link]
-
Nagane, R., et al. (2016). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 453, 43-49. [Link]
-
ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]
-
ResearchGate. (2024, November 1). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]
-
Wikipedia contributors. (2023). Self-condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
-
ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
London Met Repository. (n.d.). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. [Link]
-
NMR Solutions. (n.d.). 31 Phosphorus NMR. [Link]
-
ResearchGate. (2025, April 15). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]
-
ACS Publications. (2016, September 12). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. [Link]
-
RSC Publishing. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of α-Aminophosphonate Enantiomers
Welcome to the technical support center for the chiral resolution of α-aminophosphonate enantiomers. As structural analogs of α-amino acids, the biological activity of α-aminophosphonates is often dependent on the absolute configuration at the α-carbon.[1][2] This makes the efficient separation of enantiomers a critical step in their development for pharmaceutical and agrochemical applications.[3][4][5][6]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during chiral resolution.
Choosing Your Resolution Strategy
Selecting the appropriate resolution method is the first critical decision. The choice depends on factors like the scale of the separation, the intrinsic properties of the aminophosphonate, available equipment, and downstream application requirements.
Caption: Decision tree for selecting a chiral resolution method.
Diastereomeric Crystallization
This classical method involves reacting the racemic aminophosphonate with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7]
Troubleshooting and FAQs
Q: I'm not getting any crystals. What are the most common causes and solutions? A: Failure to crystallize is a frequent issue. Here’s a systematic approach to troubleshoot:
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Supersaturation: You may not have reached the necessary level of supersaturation. Try slowly evaporating the solvent or adding a less-soluble co-solvent (anti-solvent) to induce precipitation.
-
Solvent Choice: The solvent system is critical. An ideal solvent dissolves the diastereomeric salt at a higher temperature but is a poor solvent at lower temperatures. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).
-
Purity: Impurities can inhibit crystal lattice formation. Ensure both your racemic aminophosphonate and the chiral resolving agent are of high purity. An oiling-out phenomenon often points to purity issues or an inappropriate solvent.
-
Seeding: If you have a small amount of crystal from a previous batch, add a seed crystal to induce crystallization in a supersaturated solution. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.
Q: My diastereomeric excess (d.e.) is low after one crystallization. How can I improve it? A: A low d.e. indicates that the less-soluble diastereomer has co-precipitated with the more-soluble one.
-
Recrystallization: The most straightforward solution is to perform one or more recrystallizations. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to cool slowly. This process purifies the desired diastereomer.
-
Slower Cooling: Rapid cooling traps the undesired diastereomer in the crystal lattice. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Solvent Optimization: The choice of solvent can significantly impact the solubility difference between diastereomers. A systematic screening of solvents is highly recommended to maximize this difference and, therefore, the resolution efficiency.
Q: How do I choose the most effective chiral resolving agent? A: The selection is based on forming a stable salt that crystallizes well.
-
Functionality: For acidic α-aminophosphonates, use chiral bases (e.g., brucine, strychnine, chiral amines). For basic aminophosphonates, use chiral acids like tartaric acid, dibenzoyltartaric acid, or camphorsulfonic acid.[7]
-
Screening: There is no universal resolving agent. It is often necessary to screen a small panel of commercially available, inexpensive resolving agents to find one that provides well-formed crystals with good separation.
Data Table: Common Chiral Resolving Agents
| Resolving Agent Class | Examples | Target Aminophosphonate |
| Chiral Acids | (+)-Tartaric Acid, (-)-Dibenzoyltartaric Acid, (1S)-(+)-10-Camphorsulfonic acid | Basic α-aminophosphonates |
| Chiral Bases | Brucine, Strychnine, (R)-(+)-α-Methylbenzylamine, Cinchona alkaloids | Acidic α-aminophosphonates |
| Chiral Alcohols | (-)-Menthol, (-)-Borneol | Used to form chiral esters/phosphites |
Protocol: General Procedure for Diastereomeric Crystallization
-
Salt Formation: Dissolve 1.0 equivalent of the racemic α-aminophosphonate in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the aminophosphonate solution with stirring. If a precipitate forms immediately, heat the mixture until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or placing the solution in a refrigerator (4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess using NMR (¹H or ³¹P) or HPLC.
-
Liberation of Enantiomer: Suspend the diastereomerically pure salt in a biphasic system (e.g., ethyl acetate/water). Adjust the pH with acid or base to break the salt bond. The liberated free aminophosphonate will move into the appropriate layer, from which it can be isolated.
-
Recovery: The resolving agent can often be recovered from the aqueous layer for reuse.
Enzymatic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8][9] This method is valued for its high selectivity and environmentally friendly conditions.
Troubleshooting and FAQs
Q: The enzyme is showing little to no activity. What could be wrong? A: Enzyme inactivity is usually related to reaction conditions or enzyme health.
-
pH and Buffer: Every enzyme has an optimal pH range. Check the manufacturer's specifications. Ensure your buffer has sufficient capacity to maintain this pH throughout the reaction, as some reactions (like hydrolysis) can produce acidic or basic byproducts.
-
Temperature: While higher temperatures can increase reaction rates, excessive heat will denature the enzyme. Operate within the enzyme's recommended temperature range.
-
Enzyme Source/Quality: Ensure the enzyme has been stored correctly and has not expired. Consider trying enzymes from different suppliers or different types of enzymes (e.g., screening a lipase library).
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.
Q: The enantioselectivity (E-value) is too low for practical separation. How can I improve it? A: The E-value is a measure of how well the enzyme discriminates between the two enantiomers.
-
Enzyme Screening: This is the most critical factor. The active site of the enzyme must be a good fit for your substrate. Screening a panel of different enzymes (lipases, proteases, phosphotriesterases) is the most effective way to find one with high selectivity.[8][9]
-
Solvent System: The use of organic co-solvents can modulate enzyme activity and selectivity. Screen solvents like THF, t-butanol, or toluene. The nature of the solvent can alter the enzyme's conformation, impacting its active site.
-
Substrate Modification: If your aminophosphonate is an ester, changing the ester group (e.g., from methyl to ethyl or butyl) can dramatically alter how it fits into the enzyme's active site, thereby improving the E-value.
Q: How do I effectively stop the reaction and separate the product from the unreacted starting material? A: The goal is to separate two different compounds: the product and the unreacted enantiomer.
-
Stopping the Reaction: Ideally, the reaction is stopped at or near 50% conversion to maximize both yield and enantiomeric excess (e.e.) of the remaining substrate. This can be achieved by rapidly changing the pH, filtering off the immobilized enzyme, or adding a solvent that denatures the enzyme (e.g., acetone).
-
Separation: The product and unreacted substrate now have different chemical properties. For example, if you hydrolyzed an aminophosphonate ester, the product is now a carboxylic acid. This allows for easy separation using a simple acid-base extraction or standard column chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with the two enantiomers, leading to different retention times and thus separation.[10]
Troubleshooting and FAQs
Q: I'm not getting any separation of my enantiomers on a chiral column. What should I try first? A: No separation means there is insufficient differential interaction between your enantiomers and the CSP.
-
Column Choice: This is the most important parameter. There is no universal chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point for screening as they are broadly applicable.[11]
-
Mobile Phase Mode: Switch between normal-phase (e.g., hexane/isopropanol) and polar-organic or reversed-phase modes (e.g., acetonitrile/methanol). The interactions governing separation are completely different in these modes.
-
Additives/Modifiers: Small amounts of additives can have a profound effect. For acidic compounds, add a small amount of an acid like trifluoroacetic acid (TFA). For basic compounds, add a base like diethylamine (DEA). This suppresses ionization and often leads to better peak shapes and resolution.
Q: I see some separation, but the resolution is poor (Rs < 1.5). How can I improve it? A: Poor resolution means the peaks are overlapping. The goal is to increase the distance between the peak centers and/or decrease their width.
-
Mobile Phase Composition: This is your primary tool for optimization. In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol). Small changes can have a large impact. A lower percentage of the modifier generally increases retention and can improve resolution.
-
Flow Rate: Decrease the flow rate. This gives more time for interactions with the CSP, leading to narrower peaks and better efficiency, often improving resolution.
-
Temperature: Changing the column temperature affects the thermodynamics of the interaction. Try operating at a lower temperature (e.g., 15-25°C), which often enhances the enantioselectivity of the CSP.
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Q: The column pressure is suddenly very high. What is the cause and solution? A: A sudden pressure increase typically points to a blockage.[12]
-
Frit Blockage: The most common cause is a blocked inlet frit on the column. This can be due to particulate matter from your sample or mobile phase. Try reversing the column (if permitted by the manufacturer) and flushing at a low flow rate to dislodge the blockage.
-
Sample Precipitation: If your sample was dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection. Always dissolve your sample in the mobile phase if possible.
-
Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column before your analytical column is the best way to protect it from contamination and blockages.[12]
Protocol: Systematic Chiral HPLC Method Development
-
Column Selection: Choose 2-4 chiral columns with different stationary phases for initial screening (e.g., an amylose-based, a cellulose-based, and a cyclodextrin-based CSP).
-
Mobile Phase Screening:
-
Normal Phase: Screen with a primary mobile phase of Hexane/Isopropanol (90/10 v/v) and Hexane/Ethanol (90/10 v/v).
-
Reversed Phase: Screen with Acetonitrile/Water (50/50 v/v) and Methanol/Water (50/50 v/v), both with 0.1% formic acid.
-
-
Analyte Preparation: Dissolve the racemic standard in the mobile phase at a concentration of ~1 mg/mL. Filter the sample.
-
Initial Run: Inject onto each column/mobile phase combination. Monitor at a suitable UV wavelength.
-
Optimization: If baseline or partial separation is observed, optimize the separation by:
-
Fine-tuning the mobile phase ratio (e.g., changing from 90/10 to 95/5 Hexane/IPA).
-
Changing the alcohol modifier (e.g., from IPA to n-butanol).
-
Adjusting the flow rate and temperature.
-
-
Final Method: Once satisfactory resolution (Rs > 1.5) is achieved, the method is considered developed for analytical purposes. For preparative work, a scalability study will be required.
References
-
Harvey, B. G., & Grate, J. W. (2001). Enzymatic Resolution of Chiral Phosphinate Esters. Organic Letters, 3(8), 1133–1135. [Link]
-
ResearchGate. (n.d.). Representative chiral HPLC chromatogram of enantioenriched α-aminophosphonate 9k. ResearchGate. [Link]
-
Palacios, F., Alonso, C., & de los Santos, J. M. (2003). Enantioselective synthesis of α-aminophosphonic acid derivatives. ADDI. [Link]
-
Subramanian, G. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2202-2213. [Link]
-
Grate, J. W., et al. (2006). Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library. Journal of the American Chemical Society, 128(49), 15893–15900. [Link]
-
García-García, P., et al. (2022). Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society, 144(50), 23048–23057. [Link]
-
Rachoń, J., et al. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry, 19(8), 1778-1804. [Link]
-
Drelicharz, L., et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(9), 2345. [Link]
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Han, L., et al. (2021). Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters, 23(19), 7516–7521. [Link]
-
Kumar, A., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemistry & Chemical Technology, 15(3), 329-334. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Organic Chemistry Portal. [Link]
-
Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6149. [Link]
-
Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. PMC - NIH. [Link]
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Ordasi, B., et al. (2022). Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Reddy, M. S., et al. (2010). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 15(8), 5780-5789. [Link]
-
Palacios, F., et al. (2016). Stereoselective Synthesis of α-Aminophosphonic Acids Using the... ResearchGate. [Link]
-
Lu, J., et al. (2024). Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. Journal of the American Chemical Society. [Link]
-
Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC - NIH. [Link]
-
Lešnik, S., et al. (2022). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. RSC Medicinal Chemistry, 13(9), 1102-1112. [Link]
-
Organic Letters. (2024). Chiral α-Aminophosphonates as Ligands in Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols. ACS Publications. [Link]
-
Bálint, E., et al. (2018). Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates. ChemistrySelect, 3(33), 9530-9534. [Link]
-
Basavanag, U., et al. (2016). Asymmetric Synthesis and Bioselective Activities of α-Amino-phosphonates Based on the Dufulin Motif. Journal of Agricultural and Food Chemistry, 64(22), 4565-4572. [Link]
-
Lu, J., et al. (2024). Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. Journal of the American Chemical Society. [Link]
-
Palacios, F., et al. (2023). α-Amido sulphones as useful intermediates in the preparation of C-chiral α-aminophosphonates and α-aminophosphonic acids. Organic & Biomolecular Chemistry, 21(30), 6197-6206. [Link]
- Google Patents. (1995). α-AMINOPHOSPHONATES AND PROCESSES FOR THEIR PREPARATION.
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CCS Chemistry. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Chinese Chemical Society. [Link]
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- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Scalable Synthesis of (2-Aminopropan-2-yl)phosphonic Acid
Welcome to the technical support center for the scalable synthesis of (2-Aminopropan-2-yl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to confidently execute and scale this procedure in your laboratory.
Introduction to the Synthesis
(2-Aminopropan-2-yl)phosphonic acid is an α-aminophosphonic acid, a class of compounds that are structural analogues of α-amino acids and are of significant interest in medicinal chemistry. The most common and scalable route to this compound is a two-step process:
-
Kabachnik-Fields Reaction: A one-pot, three-component reaction between acetone, an ammonia source, and diethyl phosphite to form the intermediate, diethyl (2-aminopropan-2-yl)phosphonate.
-
Acid Hydrolysis: The deprotection of the diethyl phosphonate intermediate to yield the final (2-Aminopropan-2-yl)phosphonic acid.
This guide will walk you through the intricacies of this synthesis, highlighting key experimental considerations and providing solutions to common challenges.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages, from starting materials to the final purified product.
Caption: Overall workflow for the scalable synthesis of (2-Aminopropan-2-yl)phosphonic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Kabachnik-Fields Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion to Diethyl (2-aminopropan-2-yl)phosphonate | 1. Low Reactivity of Acetone: Ketones are generally less reactive than aldehydes in the Kabachnik-Fields reaction due to steric hindrance and electronic effects.[1] 2. Inefficient Imine Formation: The reaction proceeds through an imine intermediate formed from acetone and ammonia. This equilibrium may not favor the imine.[1][2] 3. Inadequate Catalyst Activity: If using a catalyst, it may be inactive or used in insufficient quantity. | 1. Increase Reaction Temperature and Time: Driving the reaction at a higher temperature (e.g., 80-100 °C in a sealed vessel) and for a longer duration can overcome the activation energy barrier for ketone-based Kabachnik-Fields reactions. 2. Use a Lewis Acid Catalyst: Catalysts like magnesium perchlorate or indium(III) chloride can activate the carbonyl group of acetone, facilitating nucleophilic attack by ammonia and subsequent phosphite addition.[3] 3. Ammonia Source: Using a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or bubbling ammonia gas through the reaction mixture can help drive the imine formation equilibrium forward. |
| Formation of Significant Byproducts | 1. Acetone Self-Condensation (Aldol Condensation): Under basic or acidic conditions, acetone can undergo self-condensation to form diacetone alcohol and other oligomers.[4] 2. Formation of α-Hydroxyphosphonate: Diethyl phosphite can add directly to acetone to form diethyl (2-hydroxypropan-2-yl)phosphonate. This pathway can be a "dead-end" if the subsequent substitution by ammonia is slow.[1] | 1. Control of Stoichiometry and Addition Rate: Add the diethyl phosphite slowly to the mixture of acetone and ammonia to maintain a low concentration of the phosphite, favoring the desired three-component reaction over side reactions. 2. Optimize Catalyst: Certain Lewis acids can selectively promote the Kabachnik-Fields pathway over the formation of the α-hydroxyphosphonate.[3] 3. Monitor Reaction Progress: Use techniques like TLC or ³¹P NMR to monitor the formation of the desired product and key intermediates/byproducts to optimize reaction time and minimize byproduct formation. |
| Difficulty in Purifying the Diethyl Ester Intermediate | 1. High Polarity of the Product: The presence of the amino group makes the product relatively polar. 2. Contamination with Starting Materials: Unreacted diethyl phosphite and acetone condensation products can co-distill or be difficult to separate by extraction. | 1. Vacuum Distillation: The diethyl ester is often a liquid that can be purified by vacuum distillation. Ensure a good vacuum and careful temperature control to prevent decomposition. 2. Acid-Base Extraction: The basicity of the amino group can be utilized. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous phase can then be basified (e.g., with NaHCO₃) and the product re-extracted with an organic solvent. 3. Column Chromatography: If distillation is not effective, silica gel chromatography can be employed. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/triethylamine) is typically effective. The triethylamine helps to prevent tailing of the basic product on the acidic silica gel. |
Step 2: Acid Hydrolysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Hydrolysis of the Diethyl Ester | 1. Steric Hindrance: The tertiary carbon center can sterically hinder the approach of water to the phosphorus center, slowing down the hydrolysis.[5] 2. Insufficient Acid Concentration or Temperature: The hydrolysis of phosphonate esters typically requires harsh acidic conditions (e.g., concentrated HCl at reflux).[6] | 1. Use Concentrated HCl: Refluxing the diethyl ester in concentrated hydrochloric acid (e.g., 6M or 12M) is the most common and effective method.[6] 2. Increase Reaction Time: Due to steric hindrance, the reaction may require prolonged reflux (e.g., 12-24 hours). Monitor the reaction progress by ³¹P NMR to ensure complete conversion. The ³¹P NMR chemical shift will shift significantly upon hydrolysis. 3. Alternative Hydrolysis Method (McKenna Reaction): For substrates sensitive to strong aqueous acid, a two-step procedure using bromotrimethylsilane (TMSBr) followed by methanolysis can be employed. This method often proceeds under milder conditions. |
| Difficulty in Isolating the Final Product | 1. High Water Solubility: The final product is a zwitterionic amino acid analogue and is typically highly soluble in water and insoluble in most organic solvents. 2. Product is a Sticky Solid or Oil: Aminophosphonic acids can be hygroscopic and difficult to crystallize. | 1. Evaporation and Co-evaporation: After hydrolysis with HCl, the excess acid and water can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help to azeotropically remove the last traces of water.[6] 2. Recrystallization: The crude product can often be recrystallized from a mixture of a polar solvent and a less polar anti-solvent. Common solvent systems include water/ethanol, water/acetone, or water/isopropanol. 3. Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and their analogues. |
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of Diethyl (2-aminopropan-2-yl)phosphonate
This protocol is a representative procedure for the Kabachnik-Fields reaction on a laboratory scale.
-
Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, combine acetone (1.2 equivalents), diethyl phosphite (1.0 equivalent), and a solution of ammonia in ethanol (7N, 2.0 equivalents).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 24-48 hours. The pressure in the vessel will increase, so ensure the vessel is rated for the reaction conditions.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl (2-aminopropan-2-yl)phosphonate as a colorless oil.
-
Protocol 2: Hydrolysis to (2-Aminopropan-2-yl)phosphonic acid
-
Hydrolysis: To the purified diethyl (2-aminopropan-2-yl)phosphonate (1.0 equivalent), add concentrated hydrochloric acid (6M, 10-15 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by ³¹P NMR until the starting material is fully consumed.
-
Isolation and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.
-
Co-evaporate the residue with ethanol or toluene (2-3 times) to obtain a solid.
-
For further purification, dissolve the solid in a minimal amount of hot water and recrystallize by the slow addition of ethanol or acetone.
-
Filter the resulting white crystalline solid, wash with cold ethanol, and dry under vacuum.
-
Protocol 3: Purification by Ion-Exchange Chromatography
For high-purity material, ion-exchange chromatography is recommended.
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its H⁺ form. Pack a column with the resin and wash thoroughly with deionized water.
-
Sample Loading: Dissolve the crude (2-Aminopropan-2-yl)phosphonic acid in deionized water and apply it to the top of the column.
-
Washing: Wash the column with several column volumes of deionized water to remove any non-basic or neutral impurities.
-
Elution: Elute the product from the resin using a dilute aqueous ammonia solution (e.g., 0.5 - 2 M).
-
Isolation: Collect the fractions containing the product (which can be identified by TLC or a ninhydrin test) and concentrate them under reduced pressure to obtain the pure (2-Aminopropan-2-yl)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Kabachnik-Fields reaction with acetone?
A1: The yields for Kabachnik-Fields reactions with ketones like acetone are generally moderate, often in the range of 40-60%. Optimization of reaction conditions, including temperature, reaction time, and the use of a catalyst, can improve the yield.
Q2: Can I use a different phosphite ester, such as dimethyl phosphite?
A2: Yes, other dialkyl phosphites can be used. The choice of phosphite will affect the subsequent hydrolysis step. Methyl esters are generally easier to hydrolyze than ethyl esters.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Ammonia: Use in a well-ventilated fume hood. Ammonia solutions can cause severe skin and eye irritation.
-
Diethyl Phosphite: It is flammable and can cause skin and eye irritation.
-
Pressure Vessel: Ensure the pressure vessel is properly sealed and can withstand the expected pressure at the reaction temperature.
-
Concentrated HCl: Highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Vacuum Distillation: There is a risk of implosion. Use a safety screen and ensure glassware is free of defects.
Q4: How can I confirm the identity and purity of my final product?
A4:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. For the final product in D₂O, you would expect to see a singlet for the two methyl groups in the ¹H NMR spectrum. The ³¹P NMR spectrum will show a single peak at a chemical shift characteristic of aminophosphonic acids.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
Q5: My final product is a persistent oil. How can I induce crystallization?
A5: If the product fails to crystallize after solvent removal, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., water) and slowly add a poor solvent (e.g., acetone or isopropanol) until turbidity persists. Allow the solution to stand.
Characterization Data
The following table provides expected NMR chemical shifts for the intermediate and final product. Note that actual shifts can vary depending on the solvent and concentration.
| Compound | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Diethyl (2-aminopropan-2-yl)phosphonate | ³¹P | ~28-32 | In CDCl₃ |
| (2-Aminopropan-2-yl)phosphonic acid | ¹H | ~1.4 (s, 6H, 2 x CH₃) | In D₂O |
| ¹³C | ~25 (d, 2 x CH₃), ~50 (d, C-P) | In D₂O | |
| ³¹P | ~18-22 | In D₂O |
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Ordóñez, M., Viveros-Ceballos, J. L., & Romero-Estudillo, I. (2017). Stereoselective Synthesis of α-Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction. Current Organic Chemistry, 21(13), 1184-1215. [Link]
-
Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857-882. [Link]
-
Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270. [Link]
-
Keglevich, G., & Varga, P. R. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2471. [Link]
-
Aita, I., et al. (2021). Synthesis and biological activities of aminophosphonate derivatives of imatinib. Frontiers in Chemistry, 9, 890696. [Link]
-
PubChem. (2-Aminoethyl)phosphonic acid. [Link]
-
Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 38(1), 23-30. [Link]
-
Keglevich, G., Rádai, Z., & Kiss, N. Z. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(16), 3749. [Link]
-
PubChem. Diethyl (2-aminoethyl)phosphonate. [Link]
-
Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
-
Reddit. r/Chempros - Why are my ester hydrolysis not working. [Link]
-
ResearchGate. Experience with purification/crystallisation of phosphonic acids. [Link]
-
Orsini, F., Sello, G., & Bestetti, G. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2213. [Link]
-
Organic Chemistry Data. 31P NMR Chemical Shifts. [Link]
-
YouTube. Chemistry For Everyone - What Are The Chemical Reactions Of Acetone?. [Link]
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]
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- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Esterification of Phosphonic Acids
Welcome to the technical support center for the selective esterification of phosphonic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of phosphonic acid chemistry. Here, we address common challenges encountered during selective esterification, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Common Experimental Issues
This section is dedicated to the most frequent problems encountered during the selective esterification of phosphonic acids. Each issue is presented as a question you might ask, followed by a detailed explanation of the causes and a step-by-step guide to resolving the problem.
Q1: My reaction is producing a mixture of mono- and di-esters, but I am targeting the mono-ester. How can I improve selectivity?
A1: Achieving high selectivity for mono-esterification over di-esterification is a common challenge due to the sequential nature of the reaction.[1] The key to controlling this selectivity often lies in the careful choice of reagents and reaction conditions, particularly temperature.
Underlying Causes:
-
Reaction Temperature: The energy barrier for the second esterification is typically higher than the first. Elevated temperatures can provide sufficient energy to overcome this barrier, leading to the formation of the di-ester.[1][2]
-
Reagent Stoichiometry and Type: Using a large excess of the alcohol or a highly reactive esterifying agent can drive the reaction towards the di-ester. Certain reagents are inherently more selective for mono-esterification.
-
Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the slow accumulation of the di-ester byproduct.
Troubleshooting Protocol:
-
Temperature Control with Orthoesters: A highly effective method for controlling selectivity is the use of trialkyl orthoacetates as both the reagent and solvent.[1][3] A study by Trzepizur et al. demonstrated a significant temperature effect on the reaction of phosphonic acids with triethyl orthoacetate.[1][2]
-
Monitor the Reaction Progress: Use an appropriate analytical technique, such as ³¹P NMR spectroscopy, to monitor the consumption of the starting phosphonic acid and the formation of the mono- and di-ester products.[1][2][3] This will help you determine the optimal reaction time to maximize the yield of the desired mono-ester before significant di-ester formation occurs.
-
Reagent Selection: Triethyl orthoacetate has been identified as an excellent reagent for achieving high selectivity in both mono- and di-esterification depending on the temperature.[1] Other alkoxy group donors like trimethyl orthoacetate can also be used.[1]
Experimental Protocol: Selective Mono-esterification using Triethyl Orthoacetate [1]
-
To 1 mmol of the phosphonic acid, add 15 mmol (2.75 mL) of triethyl orthoacetate.
-
Stir the mixture at 30 °C.
-
Monitor the reaction progress using ³¹P NMR until the starting material is consumed.
-
Once the reaction is complete, remove the excess triethyl orthoacetate and any volatile by-products under a vacuum.
-
The resulting mono-ester often requires no further purification.
Q2: I am observing the formation of pyrophosphonates as a significant byproduct. What causes this and how can I prevent it?
A2: Pyrophosphonate formation is an indicator of specific reaction conditions, particularly when using certain esterifying agents at elevated temperatures.
Underlying Causes:
-
Reaction at Higher Temperatures: In some systems, particularly with orthoesters at elevated temperatures (e.g., 90 °C), an intermediate can lead to the formation of stable and detectable pyrophosphonates.[1][2][3] These pyrophosphonates can then be consumed to form the di-ester.[1][2][3]
-
Dehydration Conditions: Reagents that act as strong dehydrating agents can promote the condensation of two phosphonic acid molecules (or a phosphonic acid and a mono-ester) to form a pyrophosphonate.
Troubleshooting and Prevention:
-
Temperature Adjustment: If pyrophosphonates are an undesired byproduct, consider lowering the reaction temperature. As mentioned in Q1, lower temperatures (e.g., 30 °C with triethyl orthoacetate) favor the formation of the mono-ester and can minimize the formation of pyrophosphonates.[1][2]
-
Reaction Monitoring: ³¹P NMR is an invaluable tool for identifying the presence of pyrophosphonates in your reaction mixture.[2][3] By monitoring the reaction, you can understand the kinetics of its formation and subsequent conversion to the desired ester.
-
Choice of Reagents: If temperature control is not sufficient, you may need to explore alternative esterification methods that are less prone to promoting pyrophosphonate formation.
Reaction Pathway Visualization:
The following diagram illustrates the temperature-dependent reaction pathways leading to either the mono-ester or the di-ester via a pyrophosphonate intermediate when using triethyl orthoacetate.
Caption: Temperature-dependent pathways in phosphonic acid esterification.
Q3: My phosphonate ester product appears to be hydrolyzing back to the phosphonic acid during workup or purification. How can I prevent this?
A3: The hydrolysis of phosphonate esters is a common issue, especially under acidic or basic conditions.[4] The stability of the ester is dependent on the reaction conditions and the nature of the ester group.
Underlying Causes:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of phosphonate esters.[4] Aqueous workups that are not pH-neutral can lead to significant product loss.
-
Harsh Purification Conditions: Certain purification methods, such as chromatography on silica gel with protic or acidic eluents, can induce hydrolysis.
-
Steric and Electronic Effects: The susceptibility of the ester to hydrolysis can be influenced by the steric bulk and electronic properties of the alcohol moiety.
Troubleshooting Protocol:
-
Neutral Workup: Ensure that any aqueous workup steps are performed under neutral pH conditions. Use a saturated solution of a mild salt like sodium chloride (brine) for extractions.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
-
Purification Strategy:
-
If using column chromatography, consider using a neutral stationary phase like alumina instead of silica gel.
-
If silica gel must be used, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent system.
-
Alternatively, non-chromatographic purification methods such as crystallization or distillation (for volatile esters) should be considered.
-
-
Protecting Group Strategy: For complex syntheses, it may be beneficial to use ester groups that are more robust to certain conditions and can be selectively cleaved at a later stage. For example, benzyl esters can be removed by hydrogenolysis, which avoids acidic or basic conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phosphonic acids before esterification?
A1: The most prevalent methods for forming the crucial C-P bond in phosphonic acids include:
-
The Michaelis-Arbuzov reaction: This involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate, which can then be hydrolyzed to the phosphonic acid.[5][6]
-
The Hirao reaction: A palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide.[5]
-
The Kabachnik-Fields and Pudovik reactions: These are methods for synthesizing aminophosphonates.[5]
-
Reaction of Grignard reagents with diethyl chlorophosphate.
Q2: How can I effectively hydrolyze a phosphonate di-ester to the corresponding phosphonic acid?
A2: The hydrolysis of phosphonate di-esters is a standard procedure to obtain the free phosphonic acid. The two most common methods are:
-
Acidic Hydrolysis: Refluxing the phosphonate ester with a concentrated aqueous acid, such as HCl (12 M), is a general and effective method.[7] The excess acid and water can be removed by distillation, often with an azeotropic distillation with toluene to remove the final traces of water.[7]
-
Silylation-Methanolysis: A milder two-step procedure involves the reaction of the phosphonate ester with bromotrimethylsilane (TMSBr) to form a bis(trimethylsilyl) ester, which is then solvolyzed with methanol or water to yield the phosphonic acid.[6] This method is particularly useful for substrates with acid-sensitive functional groups.
Caution: Under harsh acidic conditions (e.g., concentrated HCl or HBr at high temperatures), cleavage of the P-C bond can occur as a side reaction, leading to the formation of phosphoric acid.[7] It is advisable to monitor the reaction to avoid this.
Q3: I am having trouble purifying my final phosphonic acid product. It is a sticky, non-crystalline solid. What can I do?
A3: The purification of phosphonic acids can be challenging due to their polarity, hygroscopic nature, and tendency to form oils or amorphous solids.[8]
-
Crystallization: If direct crystallization is difficult, converting the phosphonic acid to a salt can often facilitate crystallization. The monosodium salt, formed by adjusting the pH to around 4.0-4.5 with sodium hydroxide, frequently crystallizes well from aqueous solutions.[8]
-
Precipitation: For long-chain alkyl phosphonic acids that are sparingly soluble, precipitation from a solution can be an effective purification method.[8]
-
Chromatography: While challenging, ion-exchange chromatography can sometimes be used for the purification of phosphonic acids.
References
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5637. [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. ResearchGate. [Link]
- McKenna, C. E., & Balthazor, T. M. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Zoń, J., Garczarek, P., & Białek, M. (2011). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. InTech. [Link]
-
Heintz, T., et al. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Nanomaterials, 9(9), 1269. [Link]
-
Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2222. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12409. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
Trzepizur, D., Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2021). Selective Esterification of Phosphonic Acids. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Kabachnik-Fields versus Pudovik Reaction Efficiency: A Guide for Researchers
For chemists engaged in the synthesis of α-aminophosphonates—crucial analogues of α-amino acids with broad applications in drug discovery and materials science—the choice between the Kabachnik-Fields and Pudovik reactions is a pivotal decision that can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth, objective comparison of these two cornerstone reactions in organophosphorus chemistry, supported by experimental data and field-proven insights to aid researchers in making informed strategic decisions in their synthetic endeavors.
At a Glance: Core Differences and Strategic Implications
The fundamental distinction between these two reactions lies in their approach to assembling the final α-aminophosphonate product. The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite).[1] In contrast, the Pudovik reaction is a two-component process involving the addition of a hydrophosphoryl compound to a pre-formed imine.[2] This seemingly subtle difference has profound implications for reaction design, execution, and optimization.
| Feature | Kabachnik-Fields Reaction | Pudovik Reaction |
| Components | Three (Carbonyl, Amine, Phosphite) | Two (Pre-formed Imine, Phosphite) |
| Nature | One-pot, multi-component condensation | Two-step; addition to an isolated imine |
| Intermediates | In-situ formation of an imine or α-hydroxyphosphonate | Imine is a starting material |
| Flexibility | High; imine does not need to be stable or isolated | More controlled; requires a stable, isolable imine |
| Atom Economy | Generally higher due to one-pot nature | Can be lower due to the extra imine formation and purification step |
| Primary By-product | Water | None in the final addition step |
Mechanistic Pathways: A Tale of Two Routes
The efficiency of any reaction is intrinsically linked to its mechanism. The Kabachnik-Fields reaction can proceed through two possible pathways, the preferred route being dependent on the nature of the reactants.[3]
-
The Imine Pathway: The reaction commences with the formation of an imine from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the phosphite to the C=N double bond of the imine—a step that is, in itself, a Pudovik reaction.[4]
-
The α-Hydroxyphosphonate Pathway: Alternatively, the phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[3]
Kinetic studies have indicated that for many substrates, particularly with aromatic amines, the imine pathway is the predominant route.[5]
Caption: Mechanistic overview of Kabachnik-Fields and Pudovik reactions.
Performance Comparison: A Quantitative Perspective
The choice between these two reactions often hinges on achieving the optimal balance of yield, reaction time, and substrate compatibility. Below is a summary of experimental data from various studies that highlights the performance of each reaction under different conditions.
Kabachnik-Fields Reaction: Selected Experimental Data
The Kabachnik-Fields reaction is highly versatile and can be conducted under a range of conditions, from catalyzed reactions in solution to solvent-free microwave-assisted protocols.[6]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | None (MW) | 80 | 2 min | 40-98 | [3] |
| CeCl₃·7H₂O (5 mol%) | THF (MW) | 490 W | 8-11 min | 89-94 | [3] |
| [AubpyCl₂]Cl (5 mol%) | Acetonitrile | 40 | 3-10 h | 85-95 | [3] |
| Zn(L-Pro)₂ (10 mol%) | Dichloromethane | RT | 2-12 h | 82-96 | [3] |
| Indium(III) chloride | None (Sonication) | RT | 1-2 h | 90-95 | [6] |
Pudovik Reaction: Selected Experimental Data
The Pudovik reaction, while conceptually simpler in its final step, is dependent on the successful synthesis and stability of the imine starting material.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | None | 60 | 8 h | - | [3] |
| FeCl₃ (10 mol%) | THF | Reflux | 2-4 h | 70-75 | [3] |
| SnCl₂·2H₂O | None (Sonication) | RT | 20-24 min | - | [3] |
| MoO₂Cl₂ | None | 80 | 5-60 min | 80-95 | [3] |
| TBOxAl(III) complex (1 mol%) | Hexanes | RT | 1-12 h | 92-98 | [7] |
Causality Behind Experimental Choices: When to Choose Which Reaction
The decision to employ the Kabachnik-Fields or the Pudovik reaction is a strategic one, guided by the specific characteristics of the substrates and the desired outcome.
Choose the Kabachnik-Fields Reaction When:
-
High atom economy and operational simplicity are paramount. The one-pot nature of this reaction avoids the need to isolate and purify the intermediate imine, saving time and resources.
-
The imine intermediate is unstable or difficult to isolate. For reactions involving aliphatic aldehydes or other substrates that form transient imines, the in-situ generation in the Kabachnik-Fields reaction is a significant advantage.
-
"Green" chemistry principles are a priority. The Kabachnik-Fields reaction is particularly amenable to solvent-free and microwave-assisted conditions, which can dramatically reduce reaction times and environmental impact.[6]
Choose the Pudovik Reaction When:
-
The imine is stable, readily available, or requires specific conditions for its formation. A stepwise approach allows for the optimization of both the imine formation and the subsequent phosphonylation.
-
Side reactions are a concern in the one-pot setup. In some cases, the presence of all three components in the Kabachnik-Fields reaction can lead to undesired side products. Isolating the imine first can lead to a cleaner reaction profile in the final step.
-
The Kabachnik-Fields reaction provides low yields in solution. For certain substrates, the stepwise Pudovik reaction has been shown to be higher yielding than the one-pot Kabachnik-Fields reaction conducted in solution.[8]
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for representative examples of both reactions.
Experimental Protocol 1: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This protocol is adapted from a general procedure for the catalyst-free synthesis of α-aminophosphonates under microwave irradiation.[3]
Step 1: Reactant Mixture Preparation
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
-
Ensure the vessel is appropriately sized for the reaction scale to allow for efficient and even heating.
Step 2: Microwave Irradiation
-
Place the sealed reaction vessel in a microwave reactor.
-
Irradiate the mixture at 80 °C for 2-5 minutes. The optimal time may vary depending on the specific substrates used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified directly by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be employed for further purification.
Caption: Workflow for a microwave-assisted Kabachnik-Fields reaction.
Experimental Protocol 2: Catalyzed Pudovik Reaction of a Pre-formed Imine
This protocol is a general representation of a Lewis-acid catalyzed Pudovik reaction.[9]
Step 1: Imine Synthesis (if not commercially available)
-
Dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene).
-
Stir the mixture at room temperature or under reflux until imine formation is complete (monitor by TLC or NMR).
-
Remove the solvent under reduced pressure and purify the imine if necessary.
Step 2: Pudovik Addition
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pre-formed imine (1.0 mmol) in an anhydrous solvent (e.g., THF, dichloromethane).
-
Add the catalyst (e.g., FeCl₃, 10 mol%) to the solution.
-
Add the dialkyl phosphite (1.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or under reflux for the required time (monitor by TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a catalyzed Pudovik reaction.
Conclusion: A Strategic Choice for Optimal Synthesis
Both the Kabachnik-Fields and Pudovik reactions are powerful and indispensable tools for the synthesis of α-aminophosphonates. The choice between a one-pot, three-component approach and a two-step, two-component reaction is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be informed by the nature of the substrates, the stability of the intermediate imine, and the overarching goals of the synthetic campaign, whether they be maximizing yield, minimizing environmental impact, or ensuring the highest possible purity of the final product. A thorough understanding of the mechanistic nuances and practical considerations outlined in this guide will empower researchers to select the most efficient and effective route for their specific synthetic targets.
References
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Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry (pp. 111-152). De Gruyter. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (1999). A simple, efficient, and general one-pot reaction of aldehydes and ketones with amines in the presence of indium(III) chloride as a catalyst provides α-amino phosphonates. Sonication accelerates the reaction. Organic Letters, 1(7), 1141-1143. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. [Link]
- Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids and derivatives. Tetrahedron: Asymmetry, 18(1), 3-99.
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]
-
Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531. [Link]
-
Colacino, E., et al. (2019). The Kabachnik-Fields reaction by mechanochemistry: new horizons from old methods. Fulbright Scholar Program. [Link]
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Abell, J. P., & Yamamoto, H. (2008). Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato)(TBOx) aluminum complex. Journal of the American Chemical Society, 130(32), 10521-10523. [Link]
-
Bhagat, S., & Chakraborti, A. K. (2007). An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270. [Link]
- Azizi, N., & Saidi, M. R. (2003). A new and efficient protocol for the synthesis of α-aminophosphonates by a one-pot three-component reaction. European Journal of Organic Chemistry, 2003(21), 4149-4152.
- Pudovik, A. N., & Konovalova, I. V. (1979). The Pudovik Reaction. Synthesis, 1979(02), 81-96.
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential and the biological activity of the products. Russian Chemical Reviews, 67(10), 857.
- Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(1), 1-17.
- Galkin, V. I., et al. (1995). The new aspects of the mechanism of the Pudovik reaction.
-
Aksenov, A. V., et al. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]
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A Comparative Guide to the Biological Activity of (2-Aminopropan-2-yl)phosphonic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminophosphonates
Aminophosphonic acids are a fascinating class of compounds that have garnered significant attention in medicinal chemistry due to their structural analogy to natural amino acids.[1] By replacing the planar carboxylic acid group with a tetrahedral phosphonic acid moiety, these compounds can act as mimics of the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[2] Their inherent stability against enzymatic degradation further enhances their appeal as therapeutic candidates.[2] This guide focuses on (2-Aminopropan-2-yl)phosphonic acid, a natural product with observed antibacterial properties, and compares its biological profile with that of its better-studied analogues, particularly in the context of enzyme inhibition.[3]
(2-Aminopropan-2-yl)phosphonic acid has demonstrated antibacterial activity against Gram-positive bacteria, including Serratia marcescens and Escherichia coli.[3] It is a zwitterionic compound that has also been implicated in the cellular transport of glutamic acid and valine.[3] While quantitative data on its specific inhibitory potency remains limited in publicly accessible literature, a comparative analysis with its structural analogues provides valuable insights into its potential mechanisms of action and therapeutic applications.
Core Comparative Analysis: Inhibition of Alanine Racemase
A key and well-documented biological target for aminophosphonic acid analogues is alanine racemase, a bacterial enzyme essential for the synthesis of D-alanine, a crucial component of the peptidoglycan cell wall.[4] Inhibition of this enzyme leads to bacterial cell lysis and death, making it an attractive target for novel antibacterial agents.
(1-Aminoethyl)phosphonic Acid (Ala-P): A Potent Alanine Racemase Inhibitor
(1-Aminoethyl)phosphonic acid, a close structural analogue of (2-Aminopropan-2-yl)phosphonic acid where a methyl group is replaced by a hydrogen atom at the alpha-carbon, is a well-characterized inhibitor of alanine racemase from Bacillus stearothermophilus.[5] The inhibition proceeds through a two-step mechanism, culminating in the formation of a stable, protonated aldimine linkage with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.[5] This covalent modification effectively inactivates the enzyme.
Structural Insights into Inhibition
The structural difference between (2-Aminopropan-2-yl)phosphonic acid and (1-aminoethyl)phosphonic acid lies in the substitution at the carbon atom bearing the amino and phosphonic acid groups. The presence of two methyl groups in (2-Aminopropan-2-yl)phosphonic acid, as opposed to one methyl group and one hydrogen in Ala-P, has significant implications for its interaction with the alanine racemase active site. The increased steric bulk of the gem-dimethyl group in (2-Aminopropan-2-yl)phosphonic acid may influence its binding affinity and inhibitory potency compared to Ala-P.
Expanding the Comparison: Other Notable Analogues
To broaden our understanding, we can examine other analogues with reported activity against bacterial enzymes:
-
DL-(1-Amino-2-propenyl)phosphonic acid: This unsaturated analogue is a potent inhibitor of alanine racemases from Pseudomonas aeruginosa and Streptococcus faecalis, as well as D-Ala:D-Ala ligase.[6] However, its efficacy is limited to enzymatic assays, as it is ineffective against whole bacterial cells.[6] This highlights the importance of cellular uptake and transport for in vivo activity.
-
Sulfonamide-Containing α-Aminophosphonates: A series of novel sulfonamide-incorporated α-aminophosphonates have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] The structure-activity relationship (SAR) studies revealed that the inhibitory potency is significantly influenced by the electronic properties of substituents on the phenyl ring.[7] Generally, electron-withdrawing groups enhance inhibitory activity against certain isoforms.[7]
Quantitative Data Summary
| Compound/Analogue | Target Enzyme | Organism | Inhibition Data (Ki/IC50) | Reference |
| (1-Aminoethyl)phosphonic acid (Ala-P) | Alanine Racemase | Bacillus stearothermophilus | Mechanism-based inhibitor | [5] |
| DL-(1-Amino-2-propenyl)phosphonic acid | Alanine Racemase | Pseudomonas aeruginosa | Strong inhibitor (qualitative) | [6] |
| DL-(1-Amino-2-propenyl)phosphonic acid | Alanine Racemase | Streptococcus faecalis | Strong inhibitor (qualitative) | [6] |
| DL-(1-Amino-2-propenyl)phosphonic acid | D-Ala:D-Ala Ligase | Streptococcus faecalis | Strong inhibitor (qualitative) | [6] |
| Sulfonamide-α-aminophosphonates (various) | Carbonic Anhydrase I (hCA I) | Human | Ki: 136.9–7344 nM | [7] |
| Sulfonamide-α-aminophosphonates (various) | Carbonic Anhydrase II (hCA II) | Human | Ki: 8.8–831.9 nM | [7] |
| Sulfonamide-α-aminophosphonates (various) | Carbonic Anhydrase IX (hCA IX) | Human | Ki: 26.7–469.9 nM | [7] |
| Sulfonamide-α-aminophosphonates (various) | Carbonic Anhydrase XII (hCA XII) | Human | Ki: 13.6–282.8 nM | [7] |
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental protocols used to assess biological activity.
Alanine Racemase Inhibition Assay
The inhibition of alanine racemase can be monitored using a variety of methods. A common approach involves a coupled-enzyme assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Purified alanine racemase is pre-incubated with the test compound (e.g., (1-aminoethyl)phosphonic acid) for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-alanine.
-
Detection of D-Alanine: The product of the reaction, D-alanine, is quantified using a coupled reaction with D-amino acid oxidase. This enzyme oxidizes D-alanine, producing hydrogen peroxide.
-
Signal Generation: The hydrogen peroxide is then used in a peroxidase-catalyzed reaction with a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.
-
Data Analysis: The rate of the reaction is determined, and the inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence and absence of the inhibitor. IC50 values are then determined from dose-response curves.
Causality Behind Experimental Choices: The coupled-enzyme assay provides a continuous and sensitive method for monitoring enzyme activity. The choice of D-amino acid oxidase and a chromogenic substrate allows for a straightforward spectrophotometric readout, which is amenable to high-throughput screening.
Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase is typically measured using a stopped-flow technique to monitor the CO2 hydration reaction.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Incubation: The carbonic anhydrase isoenzyme is pre-incubated with the test sulfonamide-containing α-aminophosphonate.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution in a stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO2 to bicarbonate and a proton results in a decrease in pH. This pH change is monitored using a pH indicator.
-
Data Acquisition and Analysis: The initial rates of the enzymatic reaction are determined from the absorbance change of the pH indicator over time.
-
Ki Determination: Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.
Causality Behind Experimental Choices: The stopped-flow method is essential for studying the rapid kinetics of carbonic anhydrase. The use of a pH indicator provides a sensitive and accurate way to measure the enzymatic activity.
Visualizing the Concepts
Signaling Pathway: Alanine Racemase Inhibition and Bacterial Cell Wall Synthesis
Caption: Inhibition of alanine racemase by aminophosphonate analogues disrupts D-alanine production, a key step in bacterial cell wall synthesis.
Experimental Workflow: Coupled-Enzyme Assay for Alanine Racemase Inhibition
Caption: Workflow of a coupled-enzyme assay for determining the inhibitory activity of compounds against alanine racemase.
Conclusion and Future Directions
(2-Aminopropan-2-yl)phosphonic acid, a naturally occurring aminophosphonate, exhibits antibacterial activity, likely through mechanisms shared with its structural analogues. While direct quantitative data for this specific compound remains elusive in the reviewed literature, the extensive research on analogues like (1-aminoethyl)phosphonic acid provides a strong foundation for inferring its potential as an enzyme inhibitor, particularly of bacterial targets like alanine racemase.
The structure-activity relationships gleaned from the comparative analysis of various aminophosphonates underscore the critical role of substituents on the α-carbon and elsewhere in the molecule in determining inhibitory potency and target selectivity. Future research should focus on obtaining quantitative biological data for (2-Aminopropan-2-yl)phosphonic acid to directly compare its efficacy with that of its analogues. Furthermore, the synthesis and evaluation of novel analogues, guided by the SAR insights presented here, could lead to the development of more potent and selective therapeutic agents.
References
- Kafarski, P., & Lejczak, B. (2009). Biological Activity of Aminophosphonic Acids. In Aminophosphonic and Aminophosphinic Acids (pp. 407-440). John Wiley & Sons, Ltd.
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Copié, V., Faraci, W. S., Walsh, C. T., & Griffin, R. G. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(13), 4966–4970. [Link]
-
Lacoste, A. M., Neuzil, E., & Le Goffic, F. (1990). (1-Amino-2-propenyl)phosphonic acid, an inhibitor of alanine racemase and D-alanine:D-alanine ligase. Journal of medicinal chemistry, 33(4), 1366–1369. [Link]
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Zhang, X., Chtita, S., El-Gharbawy, A. S. A., Tüzün, N., & Supuran, C. T. (2020). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 25(24), 5873. [Link]
- Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-59.
- Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.
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Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. Drug Design, Development and Therapy, 16, 2453–2468. [Link]
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Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526. [Link]
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Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1088311. [Link]
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Carramiñana, V., Ochoa de Retana, A. M., Palacios, F., & de los Santos, J. M. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules (Basel, Switzerland), 25(15), 3332. [Link]
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Lacoste, A. M., Darriet, M., Neuzil, E., & Le Goffic, F. (1988). Inhibition of alanine racemase by vinylglycine and its phosphonic analogue: a 1H nuclear magnetic resonance spectroscopy study. Biochemical Society transactions, 16(4), 606–608. [Link]
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Virga, K. G., Zhang, Y. M., Leonardi, R., Ivey, R. A., Hevener, K., Park, H. W., Jackowski, S., Rock, C. O., & Lee, R. E. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & medicinal chemistry, 13(23), 6483–6495. [Link]
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PubChem. (n.d.). (2-Aminoethyl)phosphonic acid. Retrieved January 27, 2026, from [Link]
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Dróżak, R., Cholewiński, G., & Mucha, A. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals (Basel, Switzerland), 12(3), 139. [Link]
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Grembecka, J., Sławiński, J., & Mucha, A. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Molecules (Basel, Switzerland), 27(11), 3467. [Link]
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Horsman, G. P., & Zechel, D. L. (2017). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Chemical reviews, 117(8), 5704–5783. [Link]
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Gilon-Delepine, N., Gilon, C., & Fischer, P. M. (2020). Synthesis and Characterization of Aminophosphonate Containing Chitosan Polymer Derivatives: Investigations of Cytotoxic Activity and in Silico Study of SARS-CoV-19. Polymers, 12(10), 2384. [Link]
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Hur, Y. J., Jia, J. M., Lee, J. H., Chung, Y. S., Yi, Y. B., Yun, D. J., Park, S. K., & Kim, D. H. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Planta, 233(4), 827–835. [Link]
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Szewczyk, M., Dyguda-Kazimierowicz, E., & Oleksyszyn, J. (2020). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules (Basel, Switzerland), 25(22), 5275. [Link]
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The Unambiguous Assignment: A Guide to the Structural Validation of (2-Aminopropan-2-yl)phosphonic Acid Using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of small molecule synthesis, particularly with compounds like (2-Aminopropan-2-yl)phosphonic acid—a molecule of interest due to the prevalence of the aminophosphonic acid motif in bioactive compounds—ambiguity in structure can lead to misinterpreted results and wasted resources.[1][2][3][4][5] This guide provides an in-depth comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of (2-Aminopropan-2-yl)phosphonic acid, offering a robust framework for achieving irrefutable structural assignment.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) NMR (¹H, ¹³C, ³¹P) provides foundational information, for a molecule like (2-Aminopropan-2-yl)phosphonic acid, it often falls short of providing a complete and unambiguous picture. The presence of a quaternary carbon and the potential for overlapping signals can make definitive assignment challenging. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.
A Multi-faceted Approach to Structural Elucidation
The structural validation of (2-Aminopropan-2-yl)phosphonic acid is best approached through a synergistic application of several 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Step 1: Establishing the Proton-Proton Connectivity with COSY
Correlation Spectroscopy (COSY) is the cornerstone of proton network analysis. It identifies protons that are coupled to each other, typically through two or three bonds.[6]
Experimental Rationale: For (2-Aminopropan-2-yl)phosphonic acid, a COSY experiment would be expected to show no correlations, as the methyl protons are equivalent and not coupled to any other protons. This lack of correlation is, in itself, a crucial piece of structural information, confirming the isolated nature of the methyl groups.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of (2-Aminopropan-2-yl)phosphonic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY-90 pulse sequence.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
Step 2: Direct Carbon-Proton Attachment via HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for identifying direct one-bond correlations between protons and heteronuclei, most commonly ¹³C.[3]
Experimental Rationale: In the case of (2-Aminopropan-2-yl)phosphonic acid, an HSQC experiment will definitively link the proton signal of the two methyl groups to their corresponding carbon signal. This provides a direct and unambiguous assignment of the methyl protons to the methyl carbons.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup: Same as for the COSY experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard phase-sensitive HSQC with gradients.
-
Spectral Width: ~10 ppm in the ¹H dimension (F2) and ~100 ppm in the ¹³C dimension (F1).
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
-
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
Step 3: Unveiling the Carbon Skeleton with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for this particular molecule. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[7][8]
Experimental Rationale: For (2-Aminopropan-2-yl)phosphonic acid, the HMBC spectrum is key to confirming the connectivity around the quaternary carbon. We expect to see correlations from the methyl protons to both the quaternary carbon (C2) and the methyl carbons (C1/C3). This long-range connectivity map provides irrefutable evidence for the core structure of the molecule.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: Same as for the COSY and HSQC experiments.
-
Spectrometer Setup: Same as for the COSY and HSQC experiments.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC.
-
Spectral Width: Same as for HSQC.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 16-32 per increment.
-
Long-range Coupling Constant (ⁿJCH): Optimized for a range of 4-8 Hz.
-
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
Data Interpretation and Structural Confirmation
The following table summarizes the expected NMR data for (2-Aminopropan-2-yl)phosphonic acid.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| CH₃ (C1/C3) | ~1.5 (s, 6H) | ~25 | 1.5 ppm ↔ 25 ppm | 1.5 ppm → 25 ppm, 50 ppm |
| C2 | - | ~50 (d, Jpc ≈ 130 Hz) | - | - |
| NH₂ | solvent dependent | - | - | - |
| PO(OH)₂ | solvent dependent | - | - | - |
Note: Chemical shifts are estimated and can vary depending on the solvent and pH. The quaternary carbon (C2) is expected to show a doublet in the ¹³C NMR due to coupling with the phosphorus atom.
Visualizing the Workflow and Molecular Connectivity
The following diagrams illustrate the experimental workflow and the key correlations for the structural validation of (2-Aminopropan-2-yl)phosphonic acid.
Caption: Experimental workflow for 2D NMR-based structural validation.
Caption: Key 2D NMR correlations in (2-Aminopropan-2-yl)phosphonic acid.
Comparison with Alternative Methodologies
While 2D NMR is a powerful tool, it's important to consider its place among other structural validation techniques.
| Technique | Advantages | Disadvantages | Applicability to (2-Aminopropan-2-yl)phosphonic acid |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information in solution; non-destructive. | Requires a relatively large amount of pure sample; can be time-consuming. | Excellent: Provides a complete and unambiguous structural confirmation. |
| X-ray Crystallography | Provides the absolute structure in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. | Complementary: Provides solid-state conformation but may not reflect the solution-state structure. |
| Mass Spectrometry (MS) | Provides accurate mass and fragmentation patterns. | Does not provide direct information on atom connectivity. | Essential: Confirms the molecular formula but cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Provides information about functional groups. | Can be ambiguous for complex molecules. | Supportive: Confirms the presence of amine and phosphonic acid groups. |
Conclusion: A Robust and Reliable Approach
The structural validation of (2-Aminopropan-2-yl)phosphonic acid using a combination of 2D NMR techniques—COSY, HSQC, and HMBC—offers a robust and self-validating methodology. This multi-pronged approach leaves no room for ambiguity, ensuring the structural integrity of the compound. For researchers in drug discovery and development, mastering these techniques is not just a matter of analytical chemistry; it is a commitment to the foundational principles of scientific rigor and the pursuit of reliable, reproducible results.
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Kafarski, P., & Lejczak, B. (2011). Aminophosphonic acids: a quarter of a century of the career. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1171-1188. [Link]
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Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-59. [Link]
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Ordonez, M., Rojas-Cabrera, H., & Cativiela, C. (2019). An overview of the synthesis of acyclic and heterocyclic α-, β-and γ-amino-gem-bisphosphonates. Molecules, 24(17), 3144. [Link]
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A Senior Application Scientist’s Guide to the Comparative Efficacy of Lewis Acid Catalysts in Three-Component Reactions
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. Three-component reactions, a cornerstone of multicomponent reaction (MCR) strategies, offer an elegant and atom-economical approach to building molecular diversity. The success of these reactions often hinges on the selection of an appropriate catalyst. This guide provides an in-depth comparative analysis of various Lewis acid catalysts, using the classic Biginelli reaction as a central case study to illuminate the principles that govern catalyst efficacy and selection.
The Foundational Role of Lewis Acid Catalysis in MCRs
Multicomponent reactions construct a final product from three or more starting materials in a single synthetic operation, incorporating the majority of the atoms from the reactants into the final structure. This efficiency is a significant advantage in medicinal chemistry, where the rapid generation of compound libraries is essential for lead discovery.
At the heart of many of these reactions lies the Lewis acid catalyst. A Lewis acid is defined as an electron-pair acceptor.[1] In the context of organic synthesis, its primary role is to activate an electrophile by coordinating to a Lewis basic site (such as the oxygen atom of a carbonyl group).[2] This coordination withdraws electron density from the electrophilic center, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction.[2]
The choice of Lewis acid is not trivial; it directly impacts reaction rates, yields, and in some cases, stereoselectivity. Factors such as the catalyst's inherent acidity (often discussed in the context of Hard and Soft Acids and Bases theory), moisture sensitivity, and cost are critical practical considerations.[3][4]
Case Study: The Biginelli Reaction
To provide a tangible framework for comparison, we will focus on the Biginelli reaction. First reported in 1891, this three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds, including calcium channel blockers and antihypertensive agents.[5]
The reaction's success is highly dependent on catalysis, making it an excellent model for comparing the performance of different Lewis acids.[6]
The Catalytic Mechanism: Activating the Key Intermediate
The modern, widely accepted mechanism for the Biginelli reaction proceeds through a key N-acyliminium ion intermediate.[5][7] This is where the Lewis acid exerts its primary influence.
-
Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the aldehyde. This enhances the electrophilicity of the carbonyl carbon.
-
Iminium Ion Formation: Urea, acting as a nucleophile, attacks the activated carbonyl. Subsequent acid-catalyzed dehydration generates the highly reactive N-acyliminium ion. This is often the rate-limiting step.[5]
-
Nucleophilic Attack & Cyclization: The enol form of the β-ketoester attacks the iminium ion. The final ring-closing step occurs via nucleophilic attack of the amine onto a carbonyl group, followed by a final dehydration to yield the DHPM product.[5]
The diagram below illustrates this crucial catalytic cycle.
Caption: Lewis Acid Catalyzed Biginelli Reaction Mechanism.
A Comparative Analysis of Common Lewis Acid Catalysts
The choice of a Lewis acid catalyst is a balance between reactivity and practicality. A highly reactive catalyst might provide excellent yields quickly but may be difficult to handle, whereas a milder catalyst offers ease of use at the potential cost of longer reaction times or lower yields.[3] Below is a comparative summary based on performance in Biginelli-type reactions.
| Catalyst | Typical Loading (mol%) | Relative Reaction Time | Relative Yield | Key Considerations & Field Insights |
| AlCl₃ | 100 - 200 | Short | High | A powerful, classic Lewis acid. Its high reactivity is offset by extreme moisture sensitivity, requiring strictly anhydrous conditions and an inert atmosphere. Often used in stoichiometric amounts.[3] |
| TiCl₄ | 10 - 25 | Short to Moderate | High | Another very strong Lewis acid that is highly effective but also very sensitive to moisture and requires careful handling under inert conditions. Can offer excellent yields with low catalyst loading.[3][8] |
| FeCl₃ | 10 - 20 | Moderate | Moderate to High | A less potent but more manageable and cost-effective alternative to AlCl₃. It is significantly less sensitive to moisture, making it a more practical choice for general laboratory use.[3] |
| ZnCl₂ | 10 - 25 | Moderate to Long | Moderate to High | A mild, inexpensive, and relatively moisture-tolerant Lewis acid. It often requires slightly elevated temperatures or longer reaction times but offers good reliability and is environmentally benign.[3][6] |
| Yb(OTf)₃ | 5 - 15 | Short to Moderate | High to Excellent | Lanthanide triflates are known for their high catalytic activity, water tolerance, and reusability. Yb(OTf)₃ is particularly effective, often providing high yields under mild conditions, though it is more expensive.[9] |
| InCl₃ | 10 - 20 | Short | High to Excellent | Indium(III) salts have shown remarkable catalytic effect in many MCRs. InCl₃ is effective, water-tolerant, and can often be used in aqueous media, aligning with green chemistry principles.[8] |
| Supported Catalysts | Variable | Moderate | Good to High | Lewis acids supported on materials like silica (e.g., La(OCOCF₃)₃@SiO₂) offer enhanced stability, easier product purification (filtration), and excellent recyclability, making them economically and environmentally attractive.[10] |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems. The causality behind key steps is explained, providing the user with a deeper understanding of the experimental design.
Experimental Workflow Overview
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A Comparative Guide to HPLC and NMR Method Validation for Aminophosphonic Acid Purity Assessment
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Aminophosphonic acids, a class of compounds recognized for their diverse biological activities, present unique analytical challenges due to their structural similarity to amino acids.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of methods to assess the purity of aminophosphonic acids. Our focus will be on the practical application and causal reasoning behind experimental choices, grounded in established regulatory frameworks such as the ICH Q2(R1) guidelines.[2][3][4]
The Critical Role of Purity in Aminophosphonic Acids
Aminophosphonic acids and their derivatives are integral to a wide range of applications, from pharmaceuticals to agrochemicals.[1] Their efficacy and safety are directly linked to their purity. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can impact the therapeutic effect and introduce toxicity. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity for ensuring product quality.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For aminophosphonic acids, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection.
Causality in HPLC Method Development for Aminophosphonic Acids
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. Aminophosphonic acids are polar and zwitterionic, making reversed-phase chromatography challenging without proper sample treatment. A typical approach involves pre-column derivatization to attach a UV-active or fluorescent tag. This not only improves detection but also enhances retention on a non-polar stationary phase like a C18 column.[5]
The mobile phase composition is another critical factor. A buffered mobile phase is essential to control the ionization state of the aminophosphonic acid and any residual silanol groups on the column, ensuring reproducible retention times and peak shapes. A gradient elution, where the organic solvent concentration is increased over time, is often employed to effectively separate the derivatized analyte from impurities with varying polarities.
Experimental Protocol: Validation of a Reversed-Phase HPLC Method
This protocol outlines the validation of an HPLC method for the purity assessment of a representative aminophosphonic acid, following the ICH Q2(R1) guideline.[2][3][4]
1. Specificity and Forced Degradation Studies:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] Forced degradation studies are a critical part of establishing specificity and the stability-indicating nature of the method.[6][7]
-
Acid/Base Hydrolysis: Expose the aminophosphonic acid solution to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
The goal is to achieve 5-20% degradation of the active ingredient.[7] The HPLC method must demonstrate that the degradation products are well-resolved from the main peak, confirming its stability-indicating capability.[6]
2. Linearity and Range:
-
Prepare a series of at least five concentrations of the derivatized aminophosphonic acid reference standard, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[8]
3. Accuracy (Recovery):
-
Spike a placebo (a mixture of all formulation components except the API) with known amounts of the aminophosphonic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.[8]
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the aminophosphonic acid at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[8]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.[8]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the intercept / slope)
-
LOQ = 10 * (standard deviation of the intercept / slope)
-
-
Alternatively, they can be determined by analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Intentionally make small but deliberate variations in the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% absolute)
-
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method
Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment, offering direct quantification without the need for identical reference standards for each analyte.[9] For aminophosphonic acids, ³¹P NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, providing a clear spectral window with minimal interference.[10][11]
The Rationale Behind qNMR for Purity Assessment
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the purity of the analyte can be calculated directly.[9][12] This makes qNMR a primary ratio method of measurement.
Key considerations for accurate qNMR include ensuring complete relaxation of all relevant nuclei, which is achieved by using a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time). The choice of a suitable internal standard is also critical; it should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be chemically stable, and not react with the analyte or solvent.
Experimental Protocol: Validation of a ³¹P qNMR Method
This protocol details the validation of a ³¹P qNMR method for the purity assessment of an aminophosphonic acid.
1. Specificity:
-
Acquire a ³¹P NMR spectrum of the aminophosphonic acid. The spectrum should show a distinct signal for the phosphorus atom in the molecule.
-
Analyze potential impurities and degradation products to ensure their signals do not overlap with the analyte or internal standard signals. Forced degradation samples, as described in the HPLC section, can be used for this purpose.
2. Linearity and Range:
-
Prepare a series of solutions with varying molar ratios of the aminophosphonic acid and the internal standard.
-
Acquire ³¹P NMR spectra for each solution.
-
Plot the ratio of the analyte integral to the internal standard integral against the molar ratio. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Prepare a sample containing a precisely weighed amount of the aminophosphonic acid and a certified internal standard.
-
Calculate the purity of the aminophosphonic acid using the qNMR equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of nuclei, M = molecular weight, m = mass, P = purity of the standard.[12]
-
-
-
The accuracy is demonstrated by the agreement between the calculated purity and the expected value (if known) or by using a certified reference material of the aminophosphonic acid.
4. Precision:
-
Repeatability: Prepare and analyze six independent samples of the aminophosphonic acid with the internal standard on the same day. The RSD of the purity values should be ≤ 1%.
-
Intermediate Precision: Repeat the analysis on a different day and/or with a different operator. The RSD between the two data sets should be ≤ 2%.
5. LOD and LOQ:
-
These can be determined by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Evaluate the effect of small variations in experimental parameters on the quantitative results. Key parameters to investigate include:
-
Relaxation delay (D1)
-
Pulse angle
-
Number of scans
-
-
The calculated purity should not be significantly affected by these variations.
Visualizing the Validation Workflows
To better illustrate the logical flow of each validation process, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: qNMR Method Validation Workflow.
Head-to-Head Comparison: HPLC vs. NMR
| Validation Parameter | HPLC | NMR |
| Specificity | High, relies on chromatographic separation. Forced degradation is crucial to prove stability-indicating nature.[6][7] | High, relies on chemical shift dispersion. Less susceptible to matrix effects. Can provide structural information on impurities. |
| Linearity & Range | Excellent, wide linear range is achievable.[8] | Excellent, inherently linear over a wide concentration range. |
| Accuracy | High, but dependent on the accuracy of the reference standard.[8] | Very high, as it is a primary ratio method. Accuracy is dependent on the purity of the internal standard.[9][12] |
| Precision | High, with RSDs typically <2%.[8] | High, with RSDs often <1%. |
| LOD & LOQ | Generally lower (more sensitive) than NMR, especially with fluorescent derivatization.[8] | Less sensitive than HPLC, typically in the low µg to mg range.[13] |
| Robustness | Can be sensitive to small changes in mobile phase, column temperature, and flow rate. | Generally more robust, less affected by minor changes in experimental conditions. |
| Throughput | Higher throughput, with typical run times of 15-30 minutes. | Lower throughput, as longer experiment times are needed to ensure full relaxation. |
| Reference Standard | Requires a well-characterized reference standard of the analyte. | Requires a certified internal standard, but not necessarily of the analyte itself.[12] |
Conclusion: A Synergistic Approach
Both HPLC and NMR are powerful techniques for the purity assessment of aminophosphonic acids, each with its own set of strengths and weaknesses. HPLC, particularly with derivatization, offers excellent sensitivity and high throughput, making it well-suited for routine quality control and the detection of trace impurities.[8] Its validation, however, is highly dependent on demonstrating chromatographic resolution from all potential impurities.
On the other hand, qNMR, especially ³¹P qNMR, provides an orthogonal and absolute method for purity determination.[10] Its high precision and accuracy, coupled with the ability to provide structural information, make it an invaluable tool for the characterization of reference standards and for resolving discrepancies observed with other methods. While NMR generally has lower sensitivity than HPLC, it offers a more robust and direct measure of purity.[14][15]
In a comprehensive drug development program, a synergistic approach is often the most effective. HPLC can be employed for routine purity testing and stability studies, while qNMR can be used to certify the purity of the primary reference standard and as a complementary technique to investigate any unexpected impurities. By understanding the underlying principles and validation requirements of both methods, researchers and drug development professionals can confidently ensure the quality and safety of aminophosphonic acid-based therapeutics.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Aminophosphonate Derivatives
This guide provides an in-depth, technical comparison of molecular docking strategies for the analysis of aminophosphonate derivatives as enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of this important class of therapeutic agents. We will move beyond a simple recitation of protocols to explore the underlying principles, comparative performance of various software, and the critical importance of experimental validation, empowering you to design and execute robust and meaningful in-silico studies.
The Therapeutic Promise of Aminophosphonates and the Role of In-Silico Analysis
Aminophosphonate derivatives are structural analogues of amino acids, where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties, including tetrahedral geometry and the ability to chelate metal ions, making them effective mimics of transition states in enzymatic reactions.[1] Consequently, they have emerged as a versatile class of enzyme inhibitors with a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and neuroprotective agents.[2][3][4][5]
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in the rational design of aminophosphonate-based inhibitors.[1][6] By simulating the interactions between a library of aminophosphonate derivatives and a target enzyme's active site, we can predict their binding affinity and mode of action, thereby prioritizing the most promising candidates for synthesis and experimental validation.[3][6] This in-silico approach significantly accelerates the drug discovery pipeline by reducing the time and cost associated with traditional high-throughput screening.
The Landscape of Molecular Docking: A Comparative Analysis of Tools for Aminophosphonate Studies
The choice of docking software is a critical decision that can significantly impact the outcome of your study. While numerous docking programs are available, they differ in their search algorithms and scoring functions, leading to variations in performance for specific ligand classes. For aminophosphonate derivatives, the presence of the charged and relatively bulky phosphonate group necessitates careful consideration of the software's ability to handle electrostatic interactions and ligand flexibility.
Here, we compare some of the most commonly used docking programs in the context of their suitability for aminophosphonate research:
| Docking Software | Search Algorithm | Scoring Function Principle | Strengths for Aminophosphonate Docking | Considerations and Limitations |
| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | Widely used and well-validated for a variety of targets. Its scoring function accounts for electrostatic and van der Waals interactions, which are crucial for the phosphonate group.[7][8] | Can be computationally intensive, especially for ligands with many rotatable bonds. May be less accurate for targets with highly flexible binding sites.[8][9] |
| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Machine Learning-Based Scoring Function | Significantly faster than AutoDock. Generally provides good accuracy for a wide range of targets and tends to perform well for polar and charged binding pockets.[8][9] | The scoring function is more of a "black box" compared to the empirical function of AutoDock, which can make interpretation of the results more challenging.[8] |
| Glide (Schrödinger) | Hierarchical Search Protocol | Empirical Scoring Function (GlideScore) | Known for its high accuracy and ability to handle ligand and receptor flexibility. Often outperforms other programs in predicting binding poses with low RMSD from crystal structures.[7] | Commercial software, which can be a barrier for academic researchers. |
| GOLD (CCDC) | Genetic Algorithm | Multiple Scoring Functions (GoldScore, ChemScore, ASP, PLP) | Highly flexible with multiple scoring functions, allowing for customization to the specific target. Performs well in comparative studies.[10] | Can be complex to set up and run due to the number of options. Requires a commercial license. |
| FlexX (BioSolveIT) | Incremental Construction Algorithm | Empirical Scoring Function | Efficient in exploring conformational space. | May have lower accuracy in pose prediction compared to other programs in some cases.[7] |
Expert Insight: The choice between these programs often depends on the specific research question and available resources. For academic labs, the open-source nature of AutoDock and Vina makes them attractive starting points. A common strategy is to use the faster Vina for initial virtual screening of large libraries and then re-dock the top hits with the more rigorous AutoDock for more accurate binding energy estimation and pose analysis. For industry-led drug discovery projects where accuracy is paramount, commercial software like Glide and GOLD are often preferred. A comparative study on cyclooxygenase enzymes found Glide to be the top performer in predicting binding poses, followed by AutoDock.[7] Another study comparing AutoDock and Vina found that AutoDock performed better for smaller, more hydrophobic pockets, while Vina was more suitable for larger, polar, and charged pockets, a relevant consideration for the phosphonate moiety.[8][9]
A Self-Validating System: The Synergy of In-Silico and In-Vitro Approaches
The trustworthiness of any molecular docking study hinges on its validation. A robust docking protocol should be a self-validating system, where computational predictions are rigorously correlated with experimental data.
The Workflow of a Comparative Molecular Docking Study
The following diagram illustrates a typical workflow for a comparative molecular docking study of aminophosphonate derivatives.
Caption: A typical workflow for a comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a generalized procedure for a comparative molecular docking study using AutoDock Vina.
1. Protein Preparation: a. Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB). b. Prepare the protein using software like UCSF Chimera or AutoDock Tools: remove water molecules and any co-crystallized ligands, repair missing residues, and add polar hydrogens. c. Save the prepared protein in the PDBQT format.
2. Ligand Preparation: a. Draw the 2D structures of the aminophosphonate derivatives using a chemical drawing tool like ChemDraw. b. Convert the 2D structures to 3D using a program like Open Babel and perform energy minimization. c. Save the prepared ligands in the PDBQT format.
3. Grid Box Generation: a. Identify the binding site of the enzyme. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined around it. b. Using AutoDock Tools, define the grid box dimensions to encompass the entire binding site.
4. Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters. b. Run the AutoDock Vina simulation from the command line.
5. Analysis of Results: a. Visualize the docking results using software like PyMOL or Discovery Studio. b. Analyze the predicted binding poses and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the aminophosphonate derivatives and the enzyme's active site residues. c. Rank the derivatives based on their predicted binding affinities (in kcal/mol).
The Crucial Link to Experimental Data
The ultimate validation of a docking study lies in its correlation with experimental results. A strong correlation between the predicted binding affinities and experimentally determined inhibitory activities (e.g., IC50 or Ki values) provides confidence in the predictive power of the computational model. For instance, a study on aminophosphonate derivatives as acetylcholinesterase inhibitors found a good correlation between the docking scores and the experimentally determined IC50 values.[5] Nuclear Magnetic Resonance (NMR) binding studies can also be employed to confirm the binding of the predicted inhibitors to the target protein.[11]
Interpreting the Data: Beyond Binding Affinity
While the binding affinity score is a key output of a docking simulation, a thorough analysis of the binding pose is equally important. Understanding the specific interactions between the aminophosphonate derivative and the enzyme's active site can provide valuable insights for lead optimization.
The following diagram illustrates the key interactions of an aminophosphonate inhibitor within an enzyme's active site.
Sources
- 1. Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Theoretical exploration on structures, bonding aspects and molecular docking of α-aminophosphonate ligated copper complexes against SARS-CoV-2 proteases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and NMR Binding Studies to Identify Novel Inhibitors of Human Phosphomevalonate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Enantiomeric Excess in Asymmetric Synthesis of Aminophosphonates
Executive Summary: The Phosphorus Advantage
-Aminophosphonates are the structural bioisosteres ofFor the synthetic chemist, determining the enantiomeric excess (ee) of these compounds presents a unique challenge—and a unique opportunity. Unlike standard organic molecules where chiral HPLC is the default, aminophosphonates possess a
This guide objectively compares the three dominant methodologies—Chiral HPLC ,
Decision Matrix: Selecting the Optimal Method
Before detailing the protocols, use this logic flow to determine the most appropriate method for your sample constraints.
Figure 1: Strategic decision tree for selecting an ee determination method based on sample mass, purity, and equipment availability.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for ee determination due to its ability to physically separate enantiomers.[1]
The Mechanism
Separation relies on the transient formation of diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For aminophosphonates, polysaccharide-based CSPs (amylose or cellulose derivatives) are superior to Pirkle-type columns due to the hydrogen-bonding capability of the phosphonate ester and amino groups.
Recommended Columns & Conditions
Based on comparative performance data:
-
Primary Choice: Chiralpak AD-H / Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Why: The amylose backbone provides a helical cavity that effectively discriminates the tetrahedral phosphorus center.
-
-
Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (85:15 to 90:10).[1]
-
Additive: 0.1% Diethylamine (DEA) is mandatory to suppress the ionization of the amino group, preventing peak tailing.
-
Experimental Protocol
-
Sample Prep: Dissolve 1 mg of aminophosphonate in 1 mL of Mobile Phase (MP). Filter through 0.45 µm PTFE.[1]
-
Conditioning: Flush column with MP at 1.0 mL/min for 30 mins.
-
Injection: Inject 5–10 µL.
-
Detection: UV at 210 nm (P-C bonds have weak absorption; if an aromatic group is present, use 254 nm).[1]
-
Calculation:
[1]
Pros: High sensitivity, works on crude mixtures, allows sample recovery.[1] Cons: High solvent consumption, long analysis time (20–40 mins), expensive columns (~$1,500+).[1]
Method B: P NMR with Chiral Solvating Agents (The "Smart" Approach)
This method leverages the intrinsic
The Mechanism
The CSA binds to the aminophosphonate via hydrogen bonding (between the CSA's carboxyl/hydroxyl and the analyte's P=O or NH group). This induces magnetic non-equivalence.[1]
Recommended CSAs[1][2]
-
N-Fmoc-N'-Boc-L-tryptophan (FBTrp):
-
Quinine / Cinchonidine:
-
-Cyclodextrin:
-
Performance: Useful in aqueous media (
) for water-soluble aminophosphonates.[1]
-
Experimental Protocol (Self-Validating)
-
Baseline: Acquire a
P NMR spectrum of the pure racemic aminophosphonate in . Ensure a sharp singlet.[1] -
Titration (The Validation Step):
-
Measurement:
-
Acquire at 162 MHz (or higher).[1]
-
Critical Parameter: Set relaxation delay (
) to >2 seconds to ensure quantitative integration. -
Process with a line broadening (lb) of 0.1 to 0.5 Hz.
-
-
Calculation: Integrate the two baseline-separated phosphorus peaks.
Figure 2: Workflow for
Pros: Instant results (<10 mins), no column screening, minimal solvent waste.[1] Cons: Requires chemically pure sample (impurities confuse the baseline), lower sensitivity than HPLC.[1]
Method C: Capillary Electrophoresis (The Efficient Alternative)
Capillary Electrophoresis (CE) separates enantiomers based on their differential migration velocities in an electric field when complexed with a chiral selector in the background electrolyte (BGE).[1]
The Mechanism
Cyclodextrins (CDs) are added to the buffer.[1] The aminophosphonate enantiomers have different binding constants (
Protocol Highlights
-
Chiral Selector: Heptakis(2,3,6-tri-O-methyl)-
-cyclodextrin (TM- -CD) is highly effective for aminophosphonates.[1] -
Buffer: Phosphate buffer (pH 2.5 – 4.0). Low pH ensures the amino group is protonated (
), ensuring migration toward the cathode.[1] -
Voltage: 20–30 kV.[1]
Pros: Extremely low sample requirement (nanograms), very high theoretical plate count (sharp peaks).[1] Cons: Poor reproducibility of migration times, lower concentration sensitivity (UV path length is small).[1]
Comparative Analysis Summary
| Feature | Chiral HPLC | Capillary Electrophoresis | |
| Primary Mechanism | Adsorption/Partition | Diastereomeric Solvation | Electrophoretic Mobility |
| Sample Required | ~1 mg | 5–20 mg | < 0.1 mg |
| Analysis Time | 20–60 mins | 5–10 mins | 10–20 mins |
| Cost per Run | High (Solvents/Column) | Low (Deuterated solvent) | Very Low |
| Resolution | Excellent (Baseline) | Good (Dependent on CSA) | Excellent |
| Scope | Universal | Requires P/F/H signal | Charged species preferred |
| Best For... | Final QC / Impure mixtures | In-process checks / Optimization | Screening large libraries |
References
-
Li, C., & Raushel, F. M. (2008).[1] Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 19(12), 1391–1397.[1]
-
Kukhar, V. P., & Hudson, H. R. (Eds.).[1] (2000).[1] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley.[1][7] (Foundational text on synthesis and properties).
-
Scriba, G. K. E., & Jáč, P. (2019).[1] Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations.[1][3][8][9][10] Methods in Molecular Biology, 1985, 339-356.[8]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide.
-
Wani, T. A., et al. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of (2-Aminopropan-2-yl)phosphonic Acid
For Immediate Use by Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Estimation
A comprehensive search for a specific Safety Data Sheet (SDS) for (2-Aminopropan-2-yl)phosphonic acid has not yielded a complete hazard profile. However, by examining the data for structurally similar aminophosphonic acids, we can infer a potential hazard profile that necessitates careful handling and disposal.
Analogous Compound Data:
| Compound | CAS No. | Key Hazard Statements |
| (2-Aminoethyl)phosphonic acid | 2041-14-7 | Causes skin irritation, Causes serious eye irritation.[1][2] |
| 2-Aminoindan-2-phosphonic acid hydrochloride | 1416354-35-2 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| 3-Aminopropylphosphonic Acid | 13138-33-5 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
Based on these analogs, it is prudent to handle (2-Aminopropan-2-yl)phosphonic acid as a substance that is, at a minimum, an irritant to the skin and eyes and potentially harmful if swallowed or inhaled. The phosphonic acid group also suggests that the compound is acidic.
Inferred Hazard Classification for (2-Aminopropan-2-yl)phosphonic acid:
-
Acute Toxicity: Potentially harmful if swallowed.
-
Skin Corrosion/Irritation: Assumed to be a skin irritant.
-
Serious Eye Damage/Eye Irritation: Assumed to be an eye irritant.
-
Environmental Hazards: Ecotoxicity data is unavailable, but release to the environment should be avoided as a standard practice.[5]
Core Directive: The Disposal Workflow
The following step-by-step protocol is designed to ensure the safe and compliant disposal of (2-Aminopropan-2-yl)phosphonic acid waste. This workflow is based on the principle of treating the unknown with a high degree of caution.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the inferred hazards of skin and eye irritation.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation - The Foundation of Proper Disposal
Proper segregation at the source is critical to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid (2-Aminopropan-2-yl)phosphonic acid waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with acidic compounds, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Aqueous solutions of (2-Aminopropan-2-yl)phosphonic acid should be collected in a separate, labeled HDPE container.
-
Crucially, do not mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to avoid potentially vigorous reactions.
-
Step 3: Labeling - Clarity for Safety
Clear and accurate labeling of waste containers is non-negotiable.
-
Label all waste containers with:
-
The full chemical name: "(2-Aminopropan-2-yl)phosphonic acid"
-
The CAS Number: "5035-79-0"
-
The words "Hazardous Waste"
-
An indication of the primary hazards (e.g., "Irritant," "Handle with Caution")
-
The date of accumulation.
-
Step 4: Storage - Containing the Hazard
Store the segregated and labeled waste containers in a designated satellite accumulation area.
-
The storage area should be well-ventilated.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store away from incompatible materials.
Step 5: Disposal - Professional Management
Due to the lack of specific disposal guidelines for this compound, under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
The disposal of (2-Aminopropan-2-yl)phosphonic acid must be handled by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information, including the chemical name, CAS number, and any inferred hazard information from this guide. They will determine the appropriate disposal method, which will likely involve incineration at a permitted facility.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2-Aminopropan-2-yl)phosphonic acid.
Caption: Disposal Workflow for (2-Aminopropan-2-yl)phosphonic acid.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. While the absence of specific data for (2-Aminopropan-2-yl)phosphonic acid presents a challenge, the conservative, evidence-informed approach outlined in this guide provides a robust framework for its safe disposal. By adhering to these procedures, you are not only protecting yourself and your colleagues but also upholding our collective responsibility to the environment.
References
- (2-Aminoethyl)phosphonic acid Safety Data Sheet. (n.d.).
- 2-Aminoindan-2-phosphonic acid hydrochloride Safety Data Sheet. (n.d.).
- 3-Aminopropylphosphonic Acid Safety Data Sheet. (2025, August 26). Cayman Chemical.
- Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
Sources
Navigating the Safe Handling of (2-Aminopropan-2-yl)phosphonic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Based on the toxicological profiles of similar aminophosphonic acids, (2-Aminopropan-2-yl)phosphonic acid should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system. The primary routes of exposure are inhalation, ingestion, and direct contact.
Inferred Hazard Identification:
| Hazard Classification | Description | Precautionary Statement Examples |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | Can lead to serious eye irritation, including redness, pain, and watering. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Harmful if Swallowed | Ingestion may lead to adverse health effects. | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
It is imperative to handle this compound with the assumption that it carries these risks. A thorough risk assessment should be conducted before commencing any experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling (2-Aminopropan-2-yl)phosphonic acid. The following PPE is mandatory to create a reliable barrier against potential exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A full-sleeved, properly fastened lab coat is essential to protect the skin and personal clothing.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a stringent operational protocol is the cornerstone of laboratory safety. The following workflow is designed to guide you through the safe handling of (2-Aminopropan-2-yl)phosphonic acid from receipt to disposal.
Protocol Details:
-
Preparation:
-
Thoroughly review the safety information available for analogous aminophosphonic acids.
-
Conduct a formal risk assessment for the specific procedures you will be performing.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare your designated workspace, ensuring the chemical fume hood is functioning correctly.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent the dispersion of dust.
-
Handle the compound with care, avoiding the creation of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste into clearly labeled, appropriate containers for solid and liquid chemical waste.
-
-
Disposal:
-
Dispose of all waste, including contaminated PPE, in accordance with your institution's hazardous waste management guidelines and local regulations.[4][5] Do not discharge to sewer systems.[6]
-
After completing all work and ensuring the work area is clean, remove your PPE in the correct order to avoid cross-contamination and wash your hands thoroughly.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical advice.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Always have an emergency eyewash station and safety shower readily accessible in the laboratory.
Storage and Disposal: Ensuring Long-Term Safety
-
Storage: Store (2-Aminopropan-2-yl)phosphonic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: All waste containing this compound must be treated as hazardous chemical waste. It should be collected in properly labeled, sealed containers and disposed of through your institution's designated hazardous waste disposal service.[4][5] Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[6][7]
By integrating these safety protocols into your laboratory practices, you can confidently and responsibly advance your research while upholding the highest standards of safety and scientific integrity.
References
-
Fisher Scientific. . (Accessed Jan. 27, 2026).
-
Biosynth. . (Accessed Jan. 27, 2026).
-
CymitQuimica. . (Accessed Jan. 27, 2026).
-
Fisher Scientific. . (Accessed Jan. 27, 2026).
-
ChemicalBook. . (Accessed Jan. 27, 2026).
-
Cornell University Environmental Health and Safety. . (Accessed Jan. 27, 2026).
-
Lafayette College Public Safety. . (Accessed Jan. 27, 2026).
-
MedChemExpress. . (Accessed Jan. 27, 2026).
-
Fisher Scientific. . (Accessed Jan. 27, 2026).
-
Cayman Chemical. . (Accessed Jan. 27, 2026).
-
National Institutes of Health. . (Accessed Jan. 27, 2026).
-
Permabond. . (Accessed Jan. 27, 2026).
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- 4. fishersci.com [fishersci.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
